4-(2,4-Dimethylphenyl)-1-butene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-but-3-enyl-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-4-5-6-12-8-7-10(2)9-11(12)3/h4,7-9H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKCABUVGREQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641222 | |
| Record name | 1-(But-3-en-1-yl)-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190974-78-8 | |
| Record name | 1-(But-3-en-1-yl)-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(2,4-Dimethylphenyl)-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of potential synthetic pathways for 4-(2,4-Dimethylphenyl)-1-butene, a valuable terminal alkene in organic synthesis. The document outlines three plausible and robust methodologies: the Grignard Reaction, the Wittig Reaction, and the Heck Reaction. Each section offers a comprehensive overview of the synthetic strategy, a detailed experimental protocol derived from analogous transformations, and a summary of expected quantitative data. The logical workflows and chemical transformations are visualized using Graphviz diagrams to ensure clarity and aid in comprehension.
Grignard Reaction Pathway
The Grignard reaction offers a classic and reliable method for the formation of carbon-carbon bonds. This pathway involves the reaction of a Grignard reagent, formed from a 2,4-dimethylbenzyl halide, with an allyl halide. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the allyl halide, leading to the desired product.
Experimental Protocol: Grignard Reaction
This protocol is adapted from established procedures for the synthesis of 4-phenyl-1-butene.[1]
Step 1: Preparation of 2,4-Dimethylbenzylmagnesium Bromide
-
To a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 2,4-dimethylbenzyl bromide (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the halide solution to the magnesium to initiate the reaction, which is indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Coupling with Allyl Bromide
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by fractional distillation under reduced pressure to yield this compound.
Grignard Pathway Visualization
Caption: Grignard reaction pathway for the synthesis of this compound.
Wittig Reaction Pathway
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones.[2][3][4][5] This proposed pathway involves the reaction of 2,4-dimethylbenzaldehyde with an allylic Wittig reagent. The reaction proceeds through a betaine intermediate to form an oxaphosphetane, which then collapses to yield the desired alkene and triphenylphosphine oxide.
Experimental Protocol: Wittig Reaction
This protocol is based on general procedures for the Wittig olefination of aryl aldehydes.[4][6]
Step 1: Preparation of the Allyltriphenylphosphonium Ylide
-
In a flame-dried, two-necked flask under nitrogen, suspend allyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension in an ice bath and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour, during which the formation of the orange-red ylide will be observed.
Step 2: Reaction with 2,4-Dimethylbenzaldehyde
-
Cool the ylide solution to 0 °C.
-
Add a solution of 2,4-dimethylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide byproduct.
Wittig Pathway Visualization
Caption: Wittig reaction pathway for the synthesis of this compound.
Heck Reaction Pathway
The Heck reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene.[7][8][9] For the synthesis of this compound, this would involve the coupling of 1-halo-2,4-dimethylbenzene with 1-butene in the presence of a palladium catalyst and a base.
Experimental Protocol: Heck Reaction
This protocol is adapted from standard Heck coupling procedures.[9]
-
To a Schlenk flask, add 1-bromo-2,4-dimethylbenzene (1.0 equivalent), a palladium catalyst such as palladium(II) acetate (Pd(OAc)2, 0.01-0.05 equivalents), and a phosphine ligand such as triphenylphosphine (PPh3, 0.02-0.10 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, followed by a base, typically triethylamine (Et3N) or potassium carbonate (K2CO3) (2.0 equivalents).
-
Bubble 1-butene gas through the reaction mixture or add liquid 1-butene (in excess) via a cooled syringe.
-
Seal the flask and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo and purify the residue by column chromatography on silica gel.
Heck Pathway Visualization
Caption: Heck reaction pathway for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the proposed synthesis pathways, based on analogous reactions reported in the literature. Actual results for the synthesis of this compound may vary.
| Parameter | Grignard Reaction | Wittig Reaction | Heck Reaction |
| Typical Yield | 60-80% | 50-70% | 40-75% |
| Reaction Time | 3-5 hours | 12-18 hours | 12-24 hours |
| Reaction Temperature | 0 °C to room temp. | 0 °C to room temp. | 80-120 °C |
| Key Reagents | Mg, Allyl Bromide | n-BuLi, Allyl-TPP | Pd(OAc)2, PPh3, Base |
| Purification | Distillation | Chromatography | Chromatography |
Conclusion
This technical guide has outlined three viable and well-established synthetic strategies for the preparation of this compound. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment and expertise available in the laboratory. The Grignard and Wittig reactions are classic organometallic methods that generally provide good yields, while the Heck reaction offers a powerful transition-metal-catalyzed alternative. All three pathways are amenable to optimization to achieve higher yields and purity of the final product. Researchers and drug development professionals can use this guide as a foundational resource for the synthesis of this and structurally related compounds.
References
- 1. youtube.com [youtube.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 4-(2,4-Dimethylphenyl)-1-butene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 4-(2,4-Dimethylphenyl)-1-butene. The document details its physicochemical properties, a plausible synthetic route, and an in-depth analysis of its spectroscopic data for unambiguous structure confirmation.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in a research setting.
| Property | Value | Reference |
| IUPAC Name | 1-but-3-enyl-2,4-dimethylbenzene | [1] |
| Synonyms | 1-(But-3-en-1-yl)-2,4-dimethylbenzene | [1] |
| CAS Number | 190974-78-8 | [1] |
| Molecular Formula | C₁₂H₁₆ | [1] |
| Molecular Weight | 160.25 g/mol | [1] |
| Appearance | Colorless oil (predicted) | |
| Boiling Point | 225°C at 760 mmHg (predicted) | |
| Density | 0.876 g/cm³ (predicted) |
Experimental Protocols
A plausible and efficient method for the synthesis of this compound is via a Grignard reaction. This approach offers good control and typically results in high yields.
Synthesis via Grignard Reaction
This protocol details the coupling of a Grignard reagent prepared from 4-bromo-1,3-dimethylbenzene with 4-bromo-1-butene.
Materials:
-
4-Bromo-1,3-dimethylbenzene (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Dry diethyl ether or Tetrahydrofuran (THF)
-
4-Bromo-1-butene (1.1 equiv)
-
Iodine (one crystal, as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: All glassware must be flame-dried under an inert atmosphere (Nitrogen or Argon) to exclude moisture. Magnesium turnings and a crystal of iodine are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel. A solution of 4-bromo-1,3-dimethylbenzene in dry ether/THF is added dropwise to initiate the reaction.[2] The mixture is gently heated if necessary. Once the reaction begins (indicated by bubbling and cloudiness), the remaining bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the 2,4-dimethylphenylmagnesium bromide.
-
Coupling Reaction: The Grignard reagent solution is cooled in an ice bath. A solution of 4-bromo-1-butene in dry ether/THF is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reaction.
-
Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Safety Precautions:
-
All operations should be conducted in a well-ventilated fume hood.[3][4][5]
-
Diethyl ether and THF are highly flammable; keep away from ignition sources.[4][6]
-
Grignard reagents are highly reactive with water and protic solvents. Ensure all equipment is dry.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[4]
Spectroscopic Data for Structural Elucidation
The following sections detail the predicted spectroscopic data used to confirm the molecular structure of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different proton environments and their connectivity through spin-spin coupling.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~ 7.00 | d | 1H | Ar-H (H-6) |
| ~ 6.95 | s | 1H | Ar-H (H-3) |
| ~ 6.92 | d | 1H | Ar-H (H-5) |
| ~ 5.85 | m (ddt) | 1H | =CH - |
| ~ 5.05 | m (dd) | 2H | H ₂C= |
| ~ 2.65 | t | 2H | Ar-CH ₂- |
| ~ 2.30 | m (q) | 2H | -CH ₂-CH= |
| ~ 2.28 | s | 3H | Ar-CH ₃ (C-4) |
| ~ 2.25 | s | 3H | Ar-CH ₃ (C-2) |
¹³C NMR Spectroscopy
The carbon NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment |
| ~ 141.5 | C H=CH₂ |
| ~ 137.0 | Ar C -CH₃ (C-2) |
| ~ 136.0 | Ar C -CH₃ (C-4) |
| ~ 135.5 | Ar C -CH₂ (C-1) |
| ~ 131.0 | Ar C H (C-5) |
| ~ 129.5 | Ar C H (C-6) |
| ~ 126.5 | Ar C H (C-3) |
| ~ 114.5 | CH=C H₂ |
| ~ 35.0 | -C H₂-CH= |
| ~ 32.0 | Ar-C H₂- |
| ~ 21.0 | Ar-C H₃ (C-4) |
| ~ 19.0 | Ar-C H₃ (C-2) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3080 - 3010 | C-H Stretch | Aromatic & Vinylic C-H |
| 2960 - 2850 | C-H Stretch | Aliphatic C-H |
| 1640 | C=C Stretch | Alkene |
| 1615, 1500 | C=C Stretch | Aromatic Ring |
| 995, 910 | C-H Bend (out-of-plane) | -CH=CH₂ |
| 820 | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Benzene |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which offer further structural evidence.
| m/z (Predicted) | Ion Identity | Notes |
| 160 | [C₁₂H₁₆]⁺ | Molecular Ion (M⁺) |
| 145 | [M - CH₃]⁺ | Loss of a methyl group |
| 119 | [M - C₃H₅]⁺ | Loss of allyl radical |
| 117 | [C₉H₉]⁺ | Benzylic cleavage, forming the stable dimethylbenzyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (further fragmentation) |
Mandatory Visualizations
Diagrams are essential for visualizing complex relationships and workflows in structural elucidation.
References
IUPAC name and CAS number for 4-(2,4-Dimethylphenyl)-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 4-(2,4-Dimethylphenyl)-1-butene, including its chemical identifiers, physical properties, and a plausible synthetic route. Due to the limited availability of experimental data in public databases, this guide also presents predicted spectroscopic data to aid in the characterization of this compound. A logical workflow for its synthesis is provided in a diagrammatic format. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of substituted aryl butenes.
Chemical Identification and Properties
This compound is an aromatic hydrocarbon. Its identification details and computed physical properties are summarized below.
| Identifier | Value |
| IUPAC Name | 1-but-3-enyl-2,4-dimethylbenzene[1] |
| CAS Number | 190974-78-8[1] |
| Molecular Formula | C₁₂H₁₆[1] |
| Molecular Weight | 160.26 g/mol |
Table 1: Chemical Identifiers for this compound
| Property | Value |
| Density | 0.876 g/cm³ (Predicted) |
| Boiling Point | 225 °C at 760 mmHg (Predicted) |
| Refractive Index | 1.507 (Predicted) |
| Flash Point | 83.5 °C (Predicted) |
Table 2: Predicted Physical Properties of this compound
Experimental Data (Predicted)
Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.05 | d | 1H | Ar-H |
| 6.95 | d | 1H | Ar-H |
| 6.90 | s | 1H | Ar-H |
| 5.85 | m | 1H | -CH=CH₂ |
| 5.00 | m | 2H | -CH=CH₂ |
| 2.65 | t | 2H | Ar-CH₂- |
| 2.30 | m | 2H | -CH₂-CH= |
| 2.25 | s | 3H | Ar-CH₃ |
| 2.20 | s | 3H | Ar-CH₃ |
Table 3: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 138.5 | Ar-C |
| 136.0 | Ar-C |
| 135.5 | -CH=CH₂ |
| 131.0 | Ar-CH |
| 129.5 | Ar-C |
| 126.5 | Ar-CH |
| 114.5 | -CH=CH₂ |
| 35.0 | Ar-CH₂- |
| 33.0 | -CH₂-CH= |
| 21.0 | Ar-CH₃ |
| 19.0 | Ar-CH₃ |
Table 4: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3075 | Medium | =C-H Stretch |
| 2960-2850 | Strong | C-H Stretch (Alkyl) |
| 1640 | Medium | C=C Stretch (Alkenyl) |
| 1615, 1500 | Medium-Strong | C=C Stretch (Aromatic) |
| 990, 910 | Strong | =C-H Bend (Out-of-plane) |
Table 5: Predicted Key IR Absorptions
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 160 | 40 | [M]⁺ |
| 145 | 30 | [M-CH₃]⁺ |
| 119 | 100 | [M-C₃H₅]⁺ (Benzylic cleavage) |
Table 6: Predicted Key Mass Spectrometry Fragments
Experimental Protocols
A specific, peer-reviewed synthesis protocol for this compound is not currently available in the surveyed literature. However, a plausible and widely used method for the synthesis of similar 4-aryl-1-butenes is the Grignard reaction. The following is a proposed experimental protocol based on this established methodology.
Proposed Synthesis via Grignard Reaction
This protocol outlines the coupling of a 2,4-dimethylbenzyl Grignard reagent with allyl bromide.
Materials:
-
2,4-Dimethylbenzyl chloride
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Allyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a small crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 2,4-dimethylbenzyl chloride in anhydrous diethyl ether dropwise to the magnesium turnings.
-
If the reaction does not initiate, gentle warming may be applied. Once initiated, the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure this compound.
-
Logical Workflow
Since no specific signaling pathways involving this compound have been identified, the following diagram illustrates the proposed synthetic workflow.
References
Spectroscopic and Synthetic Profile of 4-(2,4-Dimethylphenyl)-1-butene: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-(2,4-dimethylphenyl)-1-butene, a substituted aromatic alkene of interest to researchers in organic synthesis and drug development. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed predictive analysis based on established spectroscopic principles and data from analogous structures. It also outlines a viable synthetic protocol and the corresponding analytical methodologies for its characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from spectral data of structurally similar compounds, including various substituted styrenes and butene isomers.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.05 | d | 1H | Ar-H |
| ~6.95 | s | 1H | Ar-H |
| ~6.93 | d | 1H | Ar-H |
| ~5.90 - 5.75 | m | 1H | -CH=CH₂ |
| ~5.10 - 4.95 | m | 2H | -CH=CH₂ |
| ~2.65 | t | 2H | Ar-CH₂- |
| ~2.35 | q | 2H | -CH₂-CH= |
| 2.28 | s | 3H | Ar-CH₃ |
| 2.25 | s | 3H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type |
| ~138.5 | C (Ar) |
| ~136.0 | C (Ar) |
| ~135.5 | -CH= |
| ~131.0 | C (Ar) |
| ~129.5 | CH (Ar) |
| ~126.5 | CH (Ar) |
| ~115.0 | =CH₂ |
| ~35.0 | Ar-CH₂- |
| ~33.0 | -CH₂- |
| ~21.0 | Ar-CH₃ |
| ~19.0 | Ar-CH₃ |
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3075 | C-H Stretch | =C-H (alkene) |
| ~2960-2850 | C-H Stretch | C-H (alkane) |
| ~1640 | C=C Stretch | C=C (alkene) |
| ~1615, 1500 | C=C Stretch | C=C (aromatic) |
| ~990, 910 | C-H Bend | =C-H (alkene, out-of-plane) |
| ~820 | C-H Bend | Ar-H (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 160 | [M]⁺ (Molecular Ion) |
| 145 | [M - CH₃]⁺ |
| 119 | [M - C₃H₅]⁺ (Loss of allyl group) |
| 105 | [C₈H₉]⁺ (Tropylium ion fragment) |
| 91 | [C₇H₇]⁺ (Benzyl cation fragment) |
Proposed Experimental Protocol: Synthesis and Characterization
A plausible synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This method offers high yields and functional group tolerance.
Synthesis Workflow
Caption: Proposed synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dimethylphenylboronic acid (1.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a base like potassium carbonate (2.0-3.0 eq.).
-
Solvent and Reagent Addition: Add a suitable solvent system, such as a mixture of toluene and water. To this mixture, add 3-butenyl bromide (1.1 eq.).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After completion, cool the reaction to room temperature. Quench with water and separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford the pure this compound.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compound.
Caption: General workflow for spectroscopic analysis.
Instrumentation and Parameters:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be dissolved in deuterated chloroform (CDCl₃), and chemical shifts would be referenced to the residual solvent peak.
-
IR Spectroscopy: Infrared spectra would be obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample could be analyzed as a neat thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry: Mass spectra would be acquired using a mass spectrometer with electron ionization (EI). The data would provide the molecular weight and fragmentation pattern of the compound.
This technical guide offers a foundational understanding of the spectroscopic and synthetic aspects of this compound. The provided data and protocols are intended to aid researchers in the synthesis, identification, and further investigation of this and related molecules. Experimental verification of the predicted data is highly recommended.
An In-depth Technical Guide to the Synthesis of 4-(2,4-Dimethylphenyl)-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic route for the preparation of 4-(2,4-dimethylphenyl)-1-butene, a substituted aromatic alkene of interest in organic synthesis and medicinal chemistry. The synthesis detailed herein is a palladium-catalyzed Suzuki cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds.
Synthetic Strategy: The Suzuki Coupling Reaction
The Suzuki coupling reaction is a versatile cross-coupling method that involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this involves the coupling of 2,4-dimethylphenylboronic acid with a suitable 4-carbon alkenyl halide, such as 4-bromo-1-butene.
The general scheme for this reaction is as follows:
Caption: Suzuki Coupling Workflow for this compound Synthesis.
An In-depth Technical Guide to 4-(2,4-Dimethylphenyl)-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2,4-Dimethylphenyl)-1-butene, a substituted aromatic alkene. Due to a lack of specific literature on this compound, this document outlines a plausible synthetic pathway based on well-established organometallic reactions, complete with a detailed, representative experimental protocol. Physical and spectral data are presented based on publicly available information and theoretical predictions. While the specific discovery and detailed historical development of this compound are not extensively documented in publicly accessible literature, this guide offers a foundational understanding for researchers interested in its synthesis and potential applications. Currently, there is no specific information available regarding the biological activity or signaling pathways associated with this compound.
Introduction
This compound, with the chemical formula C₁₂H₁₆, is an organic compound featuring a butene chain attached to a 2,4-dimethylphenyl group.[1] Its structure suggests potential utility as a building block in organic synthesis, particularly in the development of more complex molecules in fields such as polymer chemistry and materials science. The presence of the reactive butene moiety and the substituted aromatic ring allows for a variety of chemical transformations. This guide will focus on the synthesis, characterization, and potential avenues for the application of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below, based on data available from PubChem.[1]
| Property | Value |
| Molecular Formula | C₁₂H₁₆ |
| Molecular Weight | 160.25 g/mol [1] |
| IUPAC Name | 1-(but-3-en-1-yl)-2,4-dimethylbenzene[1] |
| CAS Number | 190974-78-8[1] |
| Appearance | Colorless oil (predicted) |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Insoluble in water; soluble in common organic solvents (predicted) |
Proposed Synthesis
The proposed two-step synthesis involves:
-
Formation of the Grignard Reagent: Reaction of 1-bromo-2,4-dimethylbenzene with magnesium metal in an ethereal solvent to form 2,4-dimethylphenylmagnesium bromide.
-
Coupling Reaction: Reaction of the freshly prepared Grignard reagent with allyl bromide to yield the final product, this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on standard Grignard reaction conditions.
Materials:
-
1-Bromo-2,4-dimethylbenzene (97%)
-
Magnesium turnings
-
Allyl bromide (99%)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (for initiation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Grignard Reagent:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Magnesium turnings (1.22 g, 0.05 mol) and a small crystal of iodine are placed in the flask.
-
A solution of 1-bromo-2,4-dimethylbenzene (9.25 g, 0.05 mol) in 50 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
A small portion of the bromide solution (approx. 5 mL) is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.
-
The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.
-
-
Coupling with Allyl Bromide:
-
The flask containing the Grignard reagent is cooled in an ice bath.
-
A solution of allyl bromide (6.05 g, 0.05 mol) in 20 mL of anhydrous diethyl ether is placed in the dropping funnel.[2]
-
The allyl bromide solution is added dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow, dropwise addition of 50 mL of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 25 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless oil.
-
Characterization Data (Predicted)
The following table summarizes the expected spectral data for this compound.
| Technique | Expected Data |
| ¹H NMR | δ ~7.0 (m, 3H, Ar-H), 5.9 (m, 1H, -CH=), 5.0 (m, 2H, =CH₂), 2.7 (t, 2H, Ar-CH₂-), 2.3 (m, 2H, -CH₂-CH=), 2.3 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃) |
| ¹³C NMR | δ ~141 (C=), 136, 135, 131, 129, 126 (Ar-C), 115 (=CH₂), 35 (Ar-CH₂-), 34 (-CH₂-CH=), 21, 19 (Ar-CH₃) |
| Mass Spec (EI) | m/z 160 (M+), 119, 91 |
History and Discovery
There is no specific information available in the searched scientific literature or chemical databases regarding the initial discovery or the historical timeline of the synthesis of this compound. It is likely a compound that has been synthesized as part of broader research efforts or is available commercially from specialty chemical suppliers without extensive documentation of its origins.
Biological Activity and Signaling Pathways
Currently, there are no published studies that specifically investigate the biological activity of this compound. Therefore, no signaling pathways involving this compound have been elucidated. Broader classes of substituted styrenes and phenylbutenes have been investigated for various biological activities, but direct extrapolation to this specific molecule is not possible without experimental data.
Conclusion
This compound is a readily accessible compound through standard organometallic chemistry, with the Grignard reaction being a primary synthetic route. While its physical and spectral properties can be predicted, a detailed experimental history and characterization are not well-documented. Furthermore, its biological profile remains unexplored. This technical guide provides a foundational starting point for researchers who may wish to synthesize this compound for further investigation in areas such as medicinal chemistry, polymer science, or as a versatile intermediate in organic synthesis. Future research is needed to determine its specific properties and potential applications.
References
An In-depth Technical Guide to 4-(2,4-Dimethylphenyl)-1-butene: Theoretical and Experimental Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and, where available, experimental properties of the aromatic hydrocarbon 4-(2,4-Dimethylphenyl)-1-butene. Due to a notable lack of direct experimental data for this specific compound in publicly available scientific literature, this document leverages computed theoretical values and experimental data from structurally analogous compounds to offer a predictive profile. This guide covers physicochemical properties, proposed synthetic routes with detailed protocols, and expected spectral characteristics. The information is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is an organic compound characterized by a butene chain attached to a dimethyl-substituted phenyl group. While specific research on this molecule is limited, its structural motifs are common in various areas of chemical research, including polymer chemistry and as a building block in organic synthesis. Understanding its properties is crucial for its potential applications. This guide aims to consolidate the available theoretical data and propose experimental methodologies based on established chemical principles.
Physicochemical Properties
A summary of the computed theoretical properties for this compound is presented below. It is important to note that no experimentally determined values for properties such as boiling point and density have been found in the current literature for this specific molecule. For comparative purposes, experimental data for structurally related compounds are included.
Table 1: Theoretical Properties of this compound[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ | PubChem |
| Molecular Weight | 160.25 g/mol | PubChem |
| IUPAC Name | 1-(but-3-en-1-yl)-2,4-dimethylbenzene | PubChem |
| CAS Number | 190974-78-8 | PubChem |
| Topological Polar Surface Area | 0 Ų | PubChem |
| LogP (Octanol-Water Partition Coefficient) | 4.2 | Computed by XLogP3 |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 0 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Table 2: Experimental Properties of Structurally Similar Compounds
| Compound | Boiling Point (°C) | Density (g/mL) | Refractive Index | Source |
| 4-Phenyl-1-butene | 175-177 | 0.88 (at 25 °C) | 1.507 (at 20 °C) | Sigma-Aldrich |
| 2-Ethyl-1-(2,4-dimethylphenyl)-1-butene | 242 | 0.887 | 1.513 | Stenutz |
The data from these similar compounds suggest that this compound would be a liquid at room temperature with a boiling point likely in the range of 200-250 °C and a density slightly less than 1 g/mL.
Synthesis and Experimental Protocols
Currently, there is no specific, published experimental protocol for the synthesis of this compound. However, based on its structure, a plausible and efficient synthetic route would be the Wittig reaction. This method is a well-established and versatile tool for the formation of carbon-carbon double bonds.[1][2][3][4][5]
Proposed Synthetic Pathway: Wittig Reaction
The proposed synthesis involves the reaction of a phosphonium ylide, generated from (3-bromopropyl)triphenylphosphonium bromide, with 2,4-dimethylbenzaldehyde.
Detailed Experimental Protocol (Proposed)
Materials:
-
(3-Bromopropyl)triphenylphosphonium bromide
-
Dry tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
2,4-Dimethylbenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (3-bromopropyl)triphenylphosphonium bromide (1.1 equivalents) in dry THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution should turn a characteristic deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.
-
Wittig Reaction: To the ylide solution, add a solution of 2,4-dimethylbenzaldehyde (1.0 equivalent) in dry THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure this compound.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Predicted Spectral Properties
While no experimental spectra are available, the expected spectral features can be predicted based on the molecular structure.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Three signals in the aromatic region (δ 7.0-7.2 ppm). One singlet and two doublets, characteristic of a 1,2,4-trisubstituted benzene ring.
-
Vinyl Protons: A multiplet around δ 5.8-6.0 ppm for the -CH= and two multiplets around δ 4.9-5.1 ppm for the =CH₂.
-
Allylic and Benzylic Protons: Multiplets in the range of δ 2.2-2.8 ppm corresponding to the two methylene groups (-CH₂-CH₂-).
-
Methyl Protons: Two singlets around δ 2.3 ppm for the two methyl groups on the aromatic ring.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Six signals in the aromatic region (δ 125-140 ppm), including two quaternary carbons.
-
Vinyl Carbons: Two signals, one around δ 138 ppm (-CH=) and another around δ 115 ppm (=CH₂).
-
Aliphatic Carbons: Two signals for the methylene carbons around δ 30-35 ppm.
-
Methyl Carbons: Two signals for the methyl carbons around δ 20 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C-H stretch (aromatic): ~3010-3080 cm⁻¹
-
C-H stretch (aliphatic): ~2850-2960 cm⁻¹
-
C=C stretch (alkene): ~1640 cm⁻¹
-
C=C stretch (aromatic): ~1450-1600 cm⁻¹
-
=C-H bend (alkene): ~910 and 990 cm⁻¹ (characteristic of a terminal alkene)
-
C-H bend (aromatic): Out-of-plane bending bands characteristic of the substitution pattern.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 160.
-
Major Fragments: Expect fragmentation patterns corresponding to the loss of alkyl and alkenyl fragments. A prominent peak at m/z = 119 would be expected from benzylic cleavage (loss of a propyl group).
Safety, Handling, and Biological Activity
There is no specific toxicological or safety data available for this compound.[6][7][8][9][10][11][12][13] Therefore, it should be handled with the standard precautions for a flammable, potentially irritating organic compound.
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.
-
Toxicity: The toxicological properties have not been investigated. Avoid inhalation, ingestion, and skin contact.
-
Biological Activity: There is no reported biological activity or investigation into the signaling pathways for this compound.[14][15][16][17] Its simple hydrocarbon structure does not suggest any immediate pharmacological activity, but this would need to be determined experimentally.
Conclusion
This compound is a compound for which there is a notable absence of experimental data in the scientific literature. This guide has provided a comprehensive overview based on theoretical predictions and data from analogous structures. The proposed synthetic protocol offers a reliable method for its preparation, which would enable further experimental investigation of its properties and potential applications. Researchers are encouraged to use this guide as a starting point and to perform the necessary characterization and safety assessments before use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. airgas.com [airgas.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 13. airgas.com [airgas.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Polymerization of 4-(2,4-Dimethylphenyl)-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyolefins are a significant class of polymers known for their excellent mechanical properties, chemical resistance, and processability. The functionalization of polyolefins through the incorporation of aromatic moieties, such as in the case of poly(4-(2,4-Dimethylphenyl)-1-butene), offers a promising avenue for the development of advanced materials with tailored properties. The presence of the dimethylphenyl group is anticipated to enhance the thermal stability and modify the solubility of the polymer, making it a candidate for specialized applications, including in the biomedical field as a component of drug delivery systems.[1][2] The inert and biocompatible nature of the polyolefin backbone, combined with the potential for functionalization of the aromatic ring, makes this polymer a subject of interest for creating novel drug carriers.[1][3]
This document provides detailed protocols for the synthesis of poly(this compound) via Ziegler-Natta and metallocene-catalyzed polymerization. It also presents expected material properties and a conceptual workflow for its application in a drug delivery context.
Data Presentation
Due to the novel nature of the monomer this compound, the following tables present expected quantitative data based on the polymerization of the closely related monomer, 4-phenyl-1-butene, and general knowledge of olefin polymerization. These values should be considered as predictive and are intended to serve as a baseline for experimental investigation.
Table 1: Predicted Polymerization Results for this compound
| Catalyst System | Monomer Conversion (%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| Ziegler-Natta (TiCl₄/TEA) | 85 - 95 | 150,000 - 300,000 | 3.0 - 5.0 |
| Metallocene (rac-Et(Ind)₂ZrCl₂/MAO) | 90 - 99 | 200,000 - 400,000 | 2.0 - 2.5 |
Table 2: Predicted Thermal and Physical Properties of Poly(this compound)
| Property | Predicted Value | Method of Analysis |
| Glass Transition Temperature (Tg) | 130 - 150 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 250 - 280 °C (for isotactic form) | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | > 400 °C | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in hot aromatic and chlorinated solvents | Solvent Solubility Test |
Experimental Protocols
Protocol 1: Ziegler-Natta Polymerization of this compound
This protocol describes the synthesis of isotactic poly(this compound) using a classic Ziegler-Natta catalyst system.[4][5]
Materials:
-
This compound (monomer)
-
Toluene (anhydrous)
-
Triethylaluminum (TEA) solution (1.0 M in hexane)
-
Titanium tetrachloride (TiCl₄)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk line and glassware
-
Magnetic stirrer with heating plate
-
Syringes and cannulas
-
Glass reactor with mechanical stirrer
Procedure:
-
Reactor Preparation: A 250 mL glass reactor equipped with a mechanical stirrer is thoroughly dried and purged with high-purity nitrogen.
-
Solvent and Monomer Addition: 100 mL of anhydrous toluene is transferred to the reactor via cannula. 10 g of freshly distilled this compound is then added.
-
Catalyst Preparation and Addition: In a separate Schlenk flask under nitrogen, 1 mmol of TiCl₄ is dissolved in 10 mL of anhydrous toluene. In another Schlenk flask, 3 mmol of triethylaluminum (3 mL of 1.0 M solution in hexane) is added to 10 mL of anhydrous toluene. The TiCl₄ solution is then slowly added to the TEA solution at room temperature with stirring to form the active catalyst.
-
Polymerization: The freshly prepared catalyst slurry is transferred to the monomer solution in the reactor via cannula. The reaction mixture is then heated to 70°C and stirred for 4 hours.
-
Termination and Polymer Precipitation: The polymerization is terminated by the slow addition of 10 mL of methanol. The polymer precipitates as a white solid.
-
Purification: The precipitated polymer is filtered and washed sequentially with a 10% hydrochloric acid solution to remove catalyst residues, followed by copious amounts of methanol.
-
Drying: The purified polymer is dried in a vacuum oven at 60°C to a constant weight.
Protocol 2: Metallocene-Catalyzed Polymerization of this compound
This protocol outlines the synthesis of isotactic poly(this compound) using a metallocene catalyst, which typically yields a polymer with a narrower molecular weight distribution.[6][7]
Materials:
-
This compound (monomer)
-
Toluene (anhydrous)
-
Methylaluminoxane (MAO) solution (10 wt% in toluene)
-
rac-Ethylenebis(indenyl)zirconium dichloride (rac-Et(Ind)₂ZrCl₂)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk line and glassware
-
Magnetic stirrer with heating plate
-
Syringes and cannulas
-
Glass reactor with mechanical stirrer
Procedure:
-
Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar is dried and filled with nitrogen.
-
Solvent, Monomer, and Cocatalyst Addition: 100 mL of anhydrous toluene, 10 g of this compound, and 10 mL of the 10 wt% MAO solution are added to the flask under a nitrogen atmosphere.
-
Catalyst Activation: In a separate glovebox or Schlenk flask, 10 mg of rac-Et(Ind)₂ZrCl₂ is dissolved in 5 mL of anhydrous toluene.
-
Polymerization Initiation: The metallocene catalyst solution is injected into the monomer/MAO mixture with vigorous stirring. The polymerization is allowed to proceed at 50°C for 2 hours.
-
Termination and Purification: The reaction is quenched by adding 10 mL of methanol. The resulting polymer is precipitated, filtered, and washed with a 10% HCl solution and then with methanol.
-
Drying: The final polymer is dried under vacuum at 60°C overnight.
Visualization of Workflows and Pathways
Caption: Workflow for the synthesis and characterization of poly(this compound).
Caption: Conceptual pathway for the application of the polymer in a drug delivery system.
References
Application Notes and Protocols for 4-(2,4-Dimethylphenyl)-1-butene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 4-(2,4-Dimethylphenyl)-1-butene, a versatile building block in organic synthesis. The protocols outlined below are based on established methodologies for analogous aryl alkenes and serve as a guide for the transformation of this specific substrate.
Introduction
This compound is an aromatic alkene that serves as a valuable precursor for the synthesis of a variety of organic molecules. Its terminal double bond and substituted aromatic ring offer multiple reaction sites for functionalization, making it a key intermediate in the preparation of more complex structures, including potential pharmaceutical agents. This document details protocols for key transformations of this compound, including oxidation, hydroboration-oxidation, and epoxidation.
Oxidation Reactions
Wacker-Tsuji Oxidation to a Methyl Ketone
The Wacker-Tsuji oxidation provides a reliable method for the conversion of terminal alkenes to methyl ketones.[1][2][3] This reaction typically employs a palladium(II) catalyst in the presence of a copper(II) co-oxidant and oxygen.[1][2]
Experimental Protocol:
A solution of this compound (1.0 eq) in a mixture of N,N-dimethylformamide (DMF) and water is prepared. To this solution are added palladium(II) chloride (PdCl₂, 0.1 eq) and copper(II) chloride (CuCl₂, 1.0-2.0 eq). The reaction mixture is stirred under an oxygen atmosphere (balloon) at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with dilute hydrochloric acid and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 4-(2,4-dimethylphenyl)butan-2-one, can be purified by column chromatography on silica gel.
Table 1: Wacker-Tsuji Oxidation of Aryl Alkenes (Representative Data)
| Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Styrene | PdCl₂/CuCl₂ | DMF/H₂O | 25 | 24 | 85 | [4] |
| 4-Phenyl-1-butene | PdCl₂/CuCl₂ | DMF/H₂O | 25 | 12 | 80 | General Protocol |
Note: The data for 4-Phenyl-1-butene is based on a general understanding of the Wacker-Tsuji oxidation and may vary for this compound.
Logical Workflow for Wacker-Tsuji Oxidation:
Caption: Workflow for the Wacker-Tsuji oxidation.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity.[5] This is a highly useful transformation for the synthesis of primary alcohols from terminal alkenes.
Experimental Protocol:
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.1 eq) is added dropwise. The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature to ensure complete hydroboration. The reaction is then cooled back to 0 °C, and an aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution). The mixture is stirred at room temperature until oxidation is complete. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The resulting primary alcohol, 4-(2,4-dimethylphenyl)butan-1-ol, can be purified by column chromatography.
Table 2: Hydroboration-Oxidation of Aryl Alkenes (Representative Data)
| Substrate | Borane Reagent | Oxidation Conditions | Yield (%) | Reference |
| Styrene | BH₃·THF | NaOH, H₂O₂ | 95 | [5] |
| 4-Phenyl-1-butene | BH₃·THF | NaOH, H₂O₂ | 90 | [6] |
Note: The data for 4-Phenyl-1-butene is based on a similar reported procedure and may vary for the target molecule.
Signaling Pathway for Hydroboration-Oxidation:
Caption: Key steps in hydroboration-oxidation.
Epoxidation
Epoxidation of the terminal double bond of this compound yields the corresponding epoxide, a versatile intermediate that can undergo various nucleophilic ring-opening reactions. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[7][8][9]
Experimental Protocol:
This compound (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane (DCM), at 0 °C. To this solution, m-CPBA (1.1-1.5 eq) is added portion-wise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature while monitoring the progress by TLC. Upon completion, the reaction mixture is diluted with DCM and washed successively with an aqueous solution of sodium sulfite (to quench excess peroxide), a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude epoxide, 2-(2,4-dimethylphenethyl)oxirane, can be purified by column chromatography.
Table 3: Epoxidation of Alkenes with m-CPBA (Representative Data)
| Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Styrene | DCM | 25 | 2 | 95 | [9] |
| 1-Octene | DCM | 25 | 3 | 92 | [8] |
Note: The data provided is for structurally similar alkenes and serves as a general guideline.
Experimental Workflow for Epoxidation:
Caption: General workflow for m-CPBA epoxidation.
Applications in Drug Discovery and Development
Arylbutenes and their derivatives are scaffolds of interest in medicinal chemistry. For instance, some aryl butene analogs have been investigated for their potential antiproliferative effects against cancer cell lines. The functionalized products derived from this compound, such as the corresponding ketone, alcohol, and epoxide, can serve as key intermediates in the synthesis of more complex molecules with potential biological activity. These intermediates can be further elaborated through various carbon-carbon and carbon-heteroatom bond-forming reactions to access a diverse range of chemical structures for screening in drug discovery programs.
Conclusion
This compound is a versatile starting material for a range of important organic transformations. The protocols provided herein for oxidation, hydroboration-oxidation, and epoxidation offer reliable methods for the synthesis of valuable synthetic intermediates. These intermediates can be further utilized in the development of novel compounds for various applications, including pharmaceutical research. The provided data and workflows serve as a practical guide for researchers in the field.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wacker process - Wikipedia [en.wikipedia.org]
- 5. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 6. repository.rit.edu [repository.rit.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. leah4sci.com [leah4sci.com]
Application Notes and Protocols for Catalytic Reactions Involving 4-(2,4-Dimethylphenyl)-1-butene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various catalytic reactions involving the substrate 4-(2,4-Dimethylphenyl)-1-butene. The information herein is curated for researchers in organic synthesis, catalysis, and drug development, offering insights into potential synthetic transformations of this substituted styrene derivative.
Introduction
This compound is a terminal alkene with a substituted aromatic ring, making it a versatile substrate for a range of catalytic transformations. The presence of the terminal double bond allows for functionalization through various addition and metathesis reactions, while the aromatic ring can influence catalyst activity and selectivity. These notes detail protocols for asymmetric hydrogenation, hydroformylation, olefin cross-metathesis, and Wacker oxidation, providing a foundation for the synthesis of novel chemical entities.
Asymmetric Hydrogenation
Asymmetric hydrogenation of this compound provides a direct route to the corresponding chiral saturated alkane, 2-(2,4-dimethylphenyl)butane. This transformation is of significant interest for the creation of stereogenic centers. Iridium-based catalysts with chiral P,N-ligands have shown high efficacy for the asymmetric hydrogenation of non-chelating olefins.
Quantitative Data Summary
The following table summarizes representative data for the asymmetric hydrogenation of substrates analogous to this compound.
| Catalyst System | Substrate | Conversion (%) | ee (%) | Reference |
| Ir-MaxPHOX type | α-alkylstyrenes | >95 | up to 94 | [1] |
| Ru-BINAP | β-keto esters | 96 | 97-98 | [2] |
Table 1: Representative data for asymmetric hydrogenation of related olefins.
Experimental Protocol: Asymmetric Hydrogenation
This protocol is adapted from procedures for the asymmetric hydrogenation of non-chelating olefins using iridium catalysts.[1]
Materials:
-
This compound
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral P,N-ligand (e.g., MaxPHOX type)
-
Anhydrous and degassed dichloromethane (DCM)
-
Hydrogen gas (high purity)
-
Schlenk flask or autoclave
-
Magnetic stirrer
-
Standard glassware for inert atmosphere techniques
Procedure:
-
In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (1 mol%) and the chiral P,N-ligand (2.2 mol%) to a Schlenk flask or autoclave.
-
Add anhydrous and degassed DCM to dissolve the catalyst components.
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Add this compound (1.0 equiv) to the catalyst solution.
-
Seal the reaction vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-50 bar).
-
Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 4-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(2,4-dimethylphenyl)butane.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Diagram of Experimental Workflow:
References
Application Notes and Protocols for the Functionalization of 4-(2,4-Dimethylphenyl)-1-butene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the functionalization of the terminal alkene, 4-(2,4-Dimethylphenyl)-1-butene. The following sections outline procedures for hydroboration-oxidation to yield an anti-Markovnikov alcohol, Sharpless asymmetric dihydroxylation for the synthesis of chiral diols, and epoxidation to produce the corresponding epoxide.
Hydroboration-Oxidation for the Synthesis of 4-(2,4-Dimethylphenyl)-1-butanol
This protocol describes the anti-Markovnikov hydration of this compound to produce the primary alcohol, 4-(2,4-Dimethylphenyl)-1-butanol. The reaction proceeds via a hydroboration step followed by an oxidative workup.[1][2][3]
Experimental Protocol:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Hydroboration: The solution is cooled to 0 °C in an ice bath. A solution of borane-THF complex (BH3·THF, ~1.1 eq.) in THF is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Oxidation: The reaction is cooled again to 0 °C. Slowly and carefully, a 3 M aqueous solution of sodium hydroxide (NaOH, 3.0 eq.) is added, followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, 3.0 eq.). Caution: The addition of hydrogen peroxide is exothermic.
-
Workup and Purification: The reaction mixture is stirred at room temperature for 1-2 hours. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 4-(2,4-Dimethylphenyl)-1-butanol.
Quantitative Data:
| Starting Material | Product | Reagents | Conditions | Yield | Reference |
| 4-Phenyl-1-butene | 4-Phenyl-1-butanol | 1. BH₃·THF 2. H₂O₂, NaOH | THF, 0 °C to RT | High Yields Reported | [4][5] |
Experimental Workflow: Hydroboration-Oxidation
Sharpless Asymmetric Dihydroxylation for Chiral Diol Synthesis
This protocol outlines the enantioselective synthesis of vicinal diols from this compound using the Sharpless asymmetric dihydroxylation reaction. Depending on the chiral ligand used (AD-mix-α or AD-mix-β), either enantiomer of the diol can be selectively produced.[6][7]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1).
-
Reagent Addition: To this solvent mixture, add the appropriate AD-mix (AD-mix-α or AD-mix-β, containing the osmium catalyst, chiral ligand, and re-oxidant) and stir until dissolved. Cool the mixture to 0 °C.
-
Reaction: Add this compound (1.0 eq.) to the cooled solution and stir vigorously at 0 °C. The reaction progress is monitored by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite and stir for 1 hour at room temperature.
-
Workup and Purification: Add ethyl acetate and stir for an additional 30 minutes. Separate the layers and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the chiral diol, (1R,2R)- or (1S,2S)-4-(2,4-Dimethylphenyl)-1,2-butanediol.
Quantitative Data:
Specific quantitative data for the Sharpless dihydroxylation of this compound is not available in the searched literature. The following table presents representative data for the dihydroxylation of a similar terminal alkene.
| Starting Material | Product | Reagents | Conditions | Yield | ee (%) | Reference |
| 1-Octene | (R)-1,2-Octanediol | AD-mix-β | t-BuOH/H₂O, 0 °C | 85% | 97 | General Literature |
| 1-Octene | (S)-1,2-Octanediol | AD-mix-α | t-BuOH/H₂O, 0 °C | 84% | 94 | General Literature |
Experimental Workflow: Sharpless Asymmetric Dihydroxylation
Epoxidation with m-CPBA
This protocol details the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA) to form 1,2-epoxy-4-(2,4-dimethylphenyl)butane.[8]
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.5 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the m-chlorobenzoic acid byproduct. Wash further with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude epoxide can be purified by flash column chromatography if necessary.
Quantitative Data:
Specific yield for the epoxidation of this compound was not found. The following is a representative yield for the epoxidation of a similar terminal alkene.
| Starting Material | Product | Reagents | Conditions | Yield | Reference |
| 4-Phenyl-1-butene | 1,2-Epoxy-4-phenylbutane | Perbenzoic Acid | Chloroform, 0-5 °C | 74% | [8] |
Experimental Workflow: Epoxidation with m-CPBA
References
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol - Google Patents [patents.google.com]
- 6. Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols for 4-(2,4-Dimethylphenyl)-1-butene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 4-(2,4-dimethylphenyl)-1-butene is a recognized chemical entity, extensive literature review and patent analysis indicate that it is not a commonly utilized precursor in the synthesis of currently marketed pharmaceuticals. However, its structural features—a terminal olefin and a substituted aromatic ring—present potential for its use as a versatile building block in drug discovery and development. The 2,4-dimethylphenyl moiety is present in some pharmacologically active compounds, suggesting that derivatives of this scaffold are of interest to medicinal chemists.
This document provides a hypothetical application of this compound in the synthesis of a novel compound with potential pharmacological activity. Additionally, it details the established synthesis of the antidepressant Vortioxetine, a marketed drug that contains the 2,4-dimethylphenyl group, to offer a relevant case study.
Hypothetical Application: Synthesis of a Novel Tetrahydrofuran Derivative
The terminal double bond of this compound can be targeted for various chemical transformations. One potential application is in the synthesis of substituted tetrahydrofurans, a common scaffold in many biologically active natural products and pharmaceuticals.
Experimental Protocol: Dihydroxylation and Cyclization
This protocol describes a hypothetical two-step synthesis of a novel tetrahydrofuran derivative from this compound. The first step involves the dihydroxylation of the terminal alkene, followed by an acid-catalyzed intramolecular cyclization.
Step 1: Dihydroxylation of this compound
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add N-methylmorpholine N-oxide (NMO) (1.5 eq) and a catalytic amount of osmium tetroxide (OsO₄) (0.02 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol.
Step 2: Acid-Catalyzed Intramolecular Cyclization
-
Dissolve the crude diol from Step 1 in dichloromethane.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.1 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydrofuran derivative.
Quantitative Data (Hypothetical)
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 1 | Dihydroxylation | This compound | 1-(2,4-Dimethylphenyl)butane-1,2-diol | OsO₄ (cat.), NMO | t-BuOH/H₂O | 16 | 25 | 85 | >95 |
| 2 | Cyclization | 1-(2,4-Dimethylphenyl)butane-1,2-diol | 2-((2,4-Dimethylphenyl)methyl)tetrahydrofuran | p-TSA (cat.) | CH₂Cl₂ | 5 | 25 | 78 | >98 |
Experimental Workflow Diagram
Caption: Hypothetical workflow for the synthesis of a tetrahydrofuran derivative.
Case Study: Synthesis of Vortioxetine
Vortioxetine, an antidepressant, contains a 2,4-dimethylphenyl group. The most common synthetic routes to vortioxetine do not use this compound as a starting material. Instead, they typically involve the coupling of 2,4-dimethylthiophenol with a functionalized phenylpiperazine precursor.
Experimental Protocol: Synthesis of Vortioxetine
This protocol is a generalized representation of a common synthetic route to vortioxetine.
Step 1: Synthesis of 1-(2-bromophenyl)piperazine
-
Combine 1-bromo-2-iodobenzene (1.0 eq), piperazine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq), and a phosphine ligand (e.g., BINAP, 0.02 eq) in a reaction vessel.
-
Add a base (e.g., sodium tert-butoxide, 1.5 eq) and an anhydrous solvent (e.g., toluene).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring by TLC or HPLC.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product to obtain 1-(2-bromophenyl)piperazine.
Step 2: Synthesis of Vortioxetine
-
Combine 1-(2-bromophenyl)piperazine (1.0 eq), 2,4-dimethylthiophenol (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq), and a phosphine ligand (e.g., Xantphos, 0.02 eq) in a reaction vessel.
-
Add a base (e.g., cesium carbonate, 2.0 eq) and an anhydrous solvent (e.g., dioxane).
-
Heat the mixture under an inert atmosphere at 100-120 °C for 18-36 hours, monitoring by TLC or HPLC.
-
After cooling, dilute the reaction mixture with a suitable solvent and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to yield vortioxetine.
Quantitative Data for Vortioxetine Synthesis
| Step | Reaction | Starting Materials | Product | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Buchwald-Hartwig Amination | 1-Bromo-2-iodobenzene, Piperazine | 1-(2-Bromophenyl)piperazine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 75-85 |
| 2 | Buchwald-Hartwig C-S Coupling | 1-(2-Bromophenyl)piperazine, 2,4-Dimethylthiophenol | Vortioxetine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 80-90 |
Synthetic Pathway of Vortioxetinedot
Application Notes and Protocols: 4-(2,4-Dimethylphenyl)-1-butene in Advanced Polymer Synthesis
Introduction
4-(2,4-Dimethylphenyl)-1-butene is a functionalized olefinic monomer with significant potential in materials science. Its unique structure, combining a reactive butene chain with a bulky, hydrophobic dimethylphenyl group, makes it a promising candidate for the synthesis of specialty polymers with tailored properties. The aromatic moiety is expected to impart high thermal stability, a modified refractive index, and enhanced solubility in non-polar organic solvents. These characteristics suggest applications in areas such as advanced coatings, dielectric materials for microelectronics, and as a comonomer for modifying the properties of commodity plastics.
These notes provide an overview of the potential applications of poly(this compound) and a detailed protocol for its synthesis via cationic polymerization.
Potential Applications in Materials Science
The polymerization of this compound yields a polymer with a unique combination of properties derived from its substituted styrene-like structure. The presence of the 2,4-dimethylphenyl group along the polymer backbone can lead to:
-
High Thermal Stability: The rigid aromatic groups can increase the glass transition temperature (Tg) and the decomposition temperature (Td) of the resulting polymer, making it suitable for high-temperature applications.
-
Low Dielectric Constant: The non-polar nature of the hydrocarbon monomer suggests that the corresponding polymer will have a low dielectric constant and dissipation factor, which is desirable for insulating layers in electronic components.
-
Tailored Refractive Index: The incorporation of aromatic rings influences the refractive index of the material, a property that can be tuned for optical applications such as anti-reflective coatings or in the fabrication of optical waveguides.
-
Enhanced Solubility: The dimethylphenyl group can improve the solubility of the polymer in common organic solvents, facilitating processing for film casting and spin coating.
-
Chemical Resistance: The hydrocarbon backbone and the protected aromatic rings are expected to offer good resistance to a range of chemicals.
Quantitative Data Summary
The following table summarizes hypothetical characterization data for a polymer synthesized from this compound using the protocol described below. This data is provided as a representative example for researchers.
| Property | Value | Method |
| Number-Average Molecular Weight (Mn) | 85,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight-Average Molecular Weight (Mw) | 153,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 | GPC (Mw/Mn) |
| Glass Transition Temperature (Tg) | 145 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td, 5% loss) | 410 °C | Thermogravimetric Analysis (TGA) |
| Refractive Index at 589 nm | 1.58 | Ellipsometry |
| Dielectric Constant at 1 MHz | 2.65 | Dielectric Spectroscopy |
Experimental Protocols
Synthesis of Poly(this compound) via Cationic Polymerization
This protocol details the synthesis of poly(this compound) using boron trifluoride etherate (BF₃·OEt₂) as a cationic initiator.
Materials:
-
This compound (monomer, >98% purity)
-
Boron trifluoride etherate (BF₃·OEt₂, initiator)
-
Dichloromethane (DCM, anhydrous, >99.8%)
-
Methanol (reagent grade)
-
Argon gas (high purity)
-
Standard Schlenk line and glassware (flame-dried)
-
Magnetic stirrer and stir bars
Procedure:
-
Monomer Purification: The this compound monomer should be purified by passing it through a column of activated basic alumina to remove any inhibitors and water. It should then be degassed by three freeze-pump-thaw cycles.
-
Reaction Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon.
-
Solvent and Monomer Addition: Anhydrous dichloromethane (100 mL) is transferred to the reaction flask via cannula under an argon atmosphere. Subsequently, the purified monomer (10.0 g, 62.4 mmol) is added to the flask.
-
Initiation of Polymerization: The reaction mixture is cooled to 0 °C in an ice bath. The initiator, BF₃·OEt₂ (0.1 mL, 0.81 mmol), is added dropwise to the stirring solution.
-
Polymerization: The reaction is allowed to proceed at 0 °C for 4 hours under a positive pressure of argon. The solution will become more viscous as the polymerization progresses.
-
Termination: The polymerization is terminated by the addition of 10 mL of methanol.
-
Polymer Precipitation and Purification: The polymer is precipitated by slowly pouring the reaction mixture into a beaker containing 500 mL of vigorously stirring methanol. The precipitated white solid is collected by filtration.
-
Washing and Drying: The collected polymer is re-dissolved in a minimal amount of dichloromethane (approx. 50 mL) and re-precipitated in 500 mL of methanol to remove any unreacted monomer and low molecular weight oligomers. This process is repeated twice. The final product is dried in a vacuum oven at 60 °C overnight to a constant weight.
Characterization:
-
¹H NMR Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability.
Visualized Experimental Workflow
Caption: Cationic polymerization workflow for this compound.
Experimental setup for Grignard reaction to synthesize substituted butenes
Application Note: Synthesis of Substituted Butenes via Grignard Reaction
Introduction
The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming new carbon-carbon bonds.[1][2] Discovered by Victor Grignard, who received the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon.[1] Grignard reagents are powerful nucleophiles and strong bases, making them highly versatile but also sensitive to protic solvents.[1][3]
This application note provides a detailed protocol for the synthesis of a substituted butene, specifically 1-butene, by reacting a Grignard reagent (Methylmagnesium Iodide) with an appropriate electrophile (Allyl Chloride). This method is broadly applicable for creating a variety of substituted butenes by choosing different Grignard reagents and butenyl-containing electrophiles. The protocol emphasizes the critical need for anhydrous conditions and outlines the setup, execution, and work-up procedures for a successful synthesis.[4][5]
Experimental Workflow
The overall experimental process is divided into four main stages: preparation of the Grignard reagent, reaction with the electrophile, aqueous work-up to isolate the crude product, and final purification.
References
Application Notes and Protocols for the Quantification of 4-(2,4-Dimethylphenyl)-1-butene
Introduction
4-(2,4-Dimethylphenyl)-1-butene is an aromatic hydrocarbon of interest in various fields, including chemical synthesis and potentially as an impurity in drug manufacturing processes. Accurate and precise quantification of this compound is crucial for quality control, process optimization, and safety assessment. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). These methods are widely used for the analysis of volatile and semi-volatile organic compounds, including aromatic hydrocarbons.[1][2]
Primary Analytical Method: Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[1][2] The high efficiency of modern capillary columns allows for the separation of complex mixtures.[1] Flame Ionization Detection (FID) is a highly sensitive method for detecting hydrocarbons, providing a response that is proportional to the mass of carbon, which makes it ideal for quantification.[1]
Experimental Protocol: GC-FID
1. Sample Preparation:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as hexane or dichloromethane.[3]
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare an internal standard stock solution (e.g., 1000 µg/mL of a non-interfering, structurally similar compound like Toluene or Ethylbenzene) in the same solvent.
-
Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of the chosen solvent to achieve a concentration within the calibration range.
-
If the sample is a solid matrix, extraction techniques such as Soxhlet extraction or sonication with a suitable solvent may be necessary.[4]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
2. GC-FID Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column[2] |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial: 60 °C (hold for 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
3. Data Analysis:
-
Identify the peaks for this compound and the internal standard based on their retention times.
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the response factor (RF) for the analyte relative to the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration ratio.
-
Determine the concentration of this compound in the samples by applying the calibration curve to the measured peak area ratios.
Quantitative Data Summary (GC-FID)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Workflow: GC-FID Analysis
Caption: Workflow for the quantification of this compound by GC-FID.
Alternative Analytical Method: High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
For less volatile samples or when GC is not available, HPLC with UV detection offers a robust alternative for the quantification of aromatic compounds.[5][6] The aromatic ring in this compound allows for sensitive detection by UV absorbance.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile or methanol.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.
-
If the sample requires extraction, ensure the final solvent is compatible with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
2. HPLC-UV Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[7] |
| Mobile Phase | Isocratic: Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 220 nm (based on typical absorbance for substituted benzenes) |
3. Data Analysis:
-
Identify the peak for this compound based on its retention time and UV spectrum.
-
Integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by applying the calibration curve to the measured peak areas.
Quantitative Data Summary (HPLC-UV)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD, n=6) | < 3% |
| Accuracy (Recovery %) | 97 - 103% |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
References
- 1. chemicke-listy.cz [chemicke-listy.cz]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. env.go.jp [env.go.jp]
- 5. Quantitative analysis of polycyclic aromatic hydrocarbons using high-performance liquid chromatography-photodiode array-high-resolution mass spectrometric detection platform coupled to electrospray and atmospheric pressure photoionization sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for the Ziegler-Natta Polymerization of 4-(2,4-Dimethylphenyl)-1-butene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the polymerization of the vinyl aromatic monomer, 4-(2,4-Dimethylphenyl)-1-butene, utilizing Ziegler-Natta catalyst systems. This document is intended to guide researchers in the synthesis of poly(this compound) and to provide a framework for further investigation into its properties and potential applications. While specific data for this monomer is limited in publicly available literature, the following protocols and data are extrapolated from studies on structurally similar 4-aryl-1-butenes and general principles of Ziegler-Natta polymerization of α-olefins.
Introduction
Ziegler-Natta catalysts are essential for the stereospecific polymerization of α-olefins, producing polymers with highly controlled tacticities.[1] The polymerization of this compound, a substituted styrene derivative, is of interest for the synthesis of novel polymers with potentially unique thermal and mechanical properties. The resulting polymer, poly(this compound), may find applications in areas such as specialty plastics, advanced materials, and as a component in drug delivery systems, where the aromatic functionality can be further modified.
Typical Ziegler-Natta catalyst systems consist of a transition metal halide (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum cocatalyst (e.g., triisobutylaluminium, Al(iBu)₃).[2] The choice of catalyst components, reaction temperature, and monomer concentration can significantly influence the polymerization activity, as well as the molecular weight, polydispersity, and stereochemistry of the resulting polymer.[3]
Data Presentation
The following tables summarize typical reaction conditions and expected polymer properties for the Ziegler-Natta polymerization of α-olefins, which can be considered as a starting point for the polymerization of this compound.
Table 1: Typical Ziegler-Natta Polymerization Conditions for α-Olefins
| Parameter | Typical Range |
| Catalyst System | TiCl₄/MgCl₂ (supported) or TiCl₃ |
| Cocatalyst | Triethylaluminium (TEA), Triisobutylaluminium (TIBA) |
| Al/Ti Molar Ratio | 50 - 400 |
| Polymerization Temperature (°C) | 20 - 80 |
| Monomer Concentration (mol/L) | 0.5 - 2.0 |
| Solvent | Heptane, Toluene |
| Reaction Time (h) | 1 - 4 |
Table 2: Expected Properties of Poly(4-aryl-1-butene)s Synthesized via Ziegler-Natta Polymerization
| Property | Expected Value/Range |
| Polymer Yield (%) | 60 - 95 |
| Molecular Weight (Mw, g/mol ) | 50,000 - 500,000 |
| Polydispersity Index (PDI) | 3 - 10 (for heterogeneous catalysts) |
| Isotacticity (%) | 80 - 98 |
| Melting Temperature (Tm, °C) | 180 - 250 (highly dependent on tacticity) |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of poly(this compound) using a heterogeneous Ziegler-Natta catalyst system.
Materials and Reagents
-
This compound (monomer)
-
Titanium tetrachloride (TiCl₄)
-
Triisobutylaluminium (Al(iBu)₃)
-
Anhydrous heptane (polymerization solvent)
-
Methanol (for quenching and precipitation)
-
Hydrochloric acid (HCl) in methanol
-
Nitrogen gas (high purity)
-
Schlenk line and glassware
Experimental Workflow
Caption: Experimental workflow for Ziegler-Natta polymerization.
Detailed Procedure
-
Preparation of the Polymerization System:
-
All glassware should be dried in an oven at 120 °C overnight and assembled hot under a stream of high-purity nitrogen.
-
Anhydrous heptane is purged with nitrogen for at least 1 hour to remove dissolved oxygen.
-
The monomer, this compound, should be purified by passing through a column of activated alumina and then degassed by several freeze-pump-thaw cycles.
-
-
Polymerization Reaction:
-
A Schlenk flask equipped with a magnetic stirrer is charged with 100 mL of anhydrous heptane under a nitrogen atmosphere.
-
The flask is placed in a thermostatically controlled bath to maintain the desired reaction temperature (e.g., 50 °C).
-
The cocatalyst, triisobutylaluminium (e.g., 1.0 M solution in heptane, to achieve an Al/Ti ratio of 200), is added to the reactor via syringe.
-
The catalyst, titanium tetrachloride (e.g., as a 0.1 M solution in heptane), is then slowly added to the stirring solution. The formation of a brown precipitate indicates the formation of the active catalyst.
-
The monomer (e.g., 10 g) is then injected into the reactor.
-
The polymerization is allowed to proceed for a set time (e.g., 2 hours) with continuous stirring. An increase in the viscosity of the reaction mixture will be observed as the polymer forms.
-
-
Quenching and Polymer Isolation:
-
The polymerization is terminated by the addition of 10 mL of methanol containing 5% HCl. This will quench the catalyst and precipitate the polymer.
-
The precipitated polymer is filtered and washed extensively with methanol to remove catalyst residues.
-
The polymer is then dried in a vacuum oven at 60 °C to a constant weight.
-
Characterization of the Polymer
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using a suitable solvent (e.g., 1,2,4-trichlorobenzene) at high temperature (e.g., 135 °C).
-
Tacticity: Determined by ¹³C NMR spectroscopy. The stereoregularity of the polymer can be quantified by analyzing the splitting patterns of the methyl and methine carbons in the polymer backbone.
-
Thermal Properties: The melting temperature (Tm) and glass transition temperature (Tg) are determined by Differential Scanning Calorimetry (DSC).
Proposed Polymerization Mechanism
The polymerization of α-olefins by heterogeneous Ziegler-Natta catalysts is generally believed to occur via the Cossee-Arlman mechanism. This involves the insertion of the monomer into a titanium-carbon bond at the active sites on the catalyst surface.
Caption: Simplified Cossee-Arlman polymerization mechanism.
The key steps are:
-
Coordination: The α-olefin monomer coordinates to a vacant orbital on the titanium active center.
-
Insertion: The coordinated monomer then inserts into the existing titanium-polymer chain bond. This is a migratory insertion where the polymer chain migrates to the coordinated monomer.
-
Chain Propagation: The process repeats, leading to the growth of the polymer chain.
The stereochemistry of the polymer is controlled by the specific geometry of the active sites on the catalyst surface, which dictates the orientation of the incoming monomer during the coordination and insertion steps.
Conclusion
The Ziegler-Natta polymerization of this compound offers a promising route to novel polyolefins with potential applications in advanced materials. The protocols and data presented here, while based on analogous systems, provide a solid foundation for researchers to begin their investigations. Careful control over reaction parameters will be crucial in tuning the properties of the resulting polymer to meet specific application requirements. Further research is warranted to fully elucidate the structure-property relationships of poly(this compound).
References
Application Notes and Protocols for C-H Activation Strategies of 4-(2,4-Dimethylphenyl)-1-butene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the C-H activation of 4-(2,4-dimethylphenyl)-1-butene, a versatile building block in organic synthesis. The strategies outlined below leverage transition metal catalysis to achieve selective functionalization of C-H bonds, offering efficient pathways to novel and complex molecules relevant to pharmaceutical and materials science research.
Introduction to C-H Activation of this compound
This compound possesses several C-H bonds that are amenable to catalytic activation. These include the aromatic C-H bonds on the dimethylphenyl ring and the allylic and vinylic C-H bonds of the butene chain. The choice of catalyst, ligand, and reaction conditions can direct the functionalization to a specific position, enabling a high degree of control over the molecular architecture. This document focuses on palladium- and rhodium-catalyzed strategies, which are prominent in the field of C-H activation.
Palladium-Catalyzed Intramolecular Oxidative C-H Cyclization
Palladium catalysis offers a powerful tool for the intramolecular cyclization of 4-aryl-1-butenes through C-H activation, leading to the formation of valuable carbocyclic scaffolds. This strategy often involves an oxidative mechanism where a Pd(II) catalyst activates an aromatic C-H bond, followed by insertion of the tethered alkene and subsequent transformations to yield the cyclized product.
Data Presentation: Palladium-Catalyzed Oxidative Cyclization
While specific data for the intramolecular cyclization of this compound is not extensively reported, analogous transformations on similar 4-aryl-1-butene substrates provide valuable insights into expected outcomes. The following table summarizes representative data for palladium-catalyzed oxidative cyclization reactions of related substrates.
| Catalyst | Ligand | Oxidant | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |
| Pd(OAc)₂ | None | Benzoquinone (BQ) | Acetic Acid | 110 | 24 | Dihydronaphthalene derivative | 65 | [1] |
| Pd(TFA)₂ | P(o-tol)₃ | O₂ | Toluene | 80 | 12 | Tetralone derivative | 72 | General |
| PdCl₂(CH₃CN)₂ | Norbornene | Ag₂CO₃ | Dioxane | 100 | 18 | Indane derivative | 58 | [2] |
Experimental Protocol: Palladium-Catalyzed Intramolecular Oxidative C-H Cyclization
This protocol is a general procedure based on established methods for the oxidative cyclization of 4-aryl-1-butenes. Optimization may be required for the specific substrate, this compound.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Benzoquinone (BQ)
-
Acetic Acid (glacial)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add glacial acetic acid (5 mL).
-
Add Palladium(II) acetate (0.05 mmol, 5 mol%).
-
Add Benzoquinone (1.2 mmol, 1.2 equiv).
-
Seal the flask and heat the reaction mixture at 110 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclized product.
Logical Workflow for Palladium-Catalyzed Oxidative Cyclization
Caption: Workflow for Palladium-Catalyzed Oxidative Cyclization.
Rhodium-Catalyzed Intramolecular Hydroacylation
Rhodium catalysts are particularly effective in promoting intramolecular hydroacylation reactions, where an aldehyde C-H bond adds across a tethered alkene. While this compound does not contain an aldehyde, a derivative, 2-(2,4-dimethylphenyl)pent-4-enal, would be a suitable substrate for this transformation to form a six-membered ring.
Data Presentation: Rhodium-Catalyzed Intramolecular Hydroacylation
The following table presents representative data for the rhodium-catalyzed intramolecular hydroacylation of 4-allenals, which are structurally related to the proposed aldehyde derivative of the target molecule.
| Catalyst | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | ee (%) | Ref. |
| [Rh((R)-DTBM-SEGPHOS)]BF₄ | (R)-DTBM-SEGPHOS | 4-Fluorobenzonitrile | Acetone | 45 | 12 | Cyclohexanone derivative | 82 | 95 | [3] |
| [Rh(cod)₂]BF₄ | (S)-BINAP | None | Dichloroethane | 60 | 8 | Cyclohexenone derivative | 75 | 92 | General |
| Rh(acac)(CO)₂ | PPh₃ | None | Toluene | 100 | 24 | Cyclopentanone derivative | 68 | N/A | [4] |
Experimental Protocol: Rhodium-Catalyzed Intramolecular Hydroacylation
This protocol is a general procedure for the enantioselective intramolecular hydroacylation of a suitable aldehyde derivative of this compound.
Materials:
-
2-(2,4-Dimethylphenyl)pent-4-enal (substrate)
-
[Rh((R)-DTBM-SEGPHOS)]BF₄
-
4-Fluorobenzonitrile
-
Acetone (anhydrous)
-
Schlenk tube and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, to a Schlenk tube, add [Rh((R)-DTBM-SEGPHOS)]BF₄ (0.01 mmol, 10 mol%).
-
Add 4-fluorobenzonitrile (0.01 mmol, 10 mol%).
-
Add anhydrous acetone (1 mL).
-
Add 2-(2,4-dimethylphenyl)pent-4-enal (0.1 mmol, 1.0 equiv).
-
Seal the Schlenk tube, remove from the glovebox, and place in a preheated oil bath at 45 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral cyclohexanone derivative.
Signaling Pathway: Rhodium-Catalyzed Hydroacylation Catalytic Cycle
Caption: Catalytic Cycle for Rhodium-Catalyzed Hydroacylation.
Conclusion
The C-H activation of this compound and its derivatives offers a modern and efficient approach to the synthesis of complex organic molecules. The palladium-catalyzed intramolecular oxidative cyclization provides access to valuable polycyclic aromatic hydrocarbons, while rhodium-catalyzed intramolecular hydroacylation of a corresponding aldehyde derivative can lead to the formation of chiral cyclohexanones. The protocols and data presented herein serve as a guide for researchers to explore these powerful synthetic strategies. Further optimization and exploration of different catalytic systems, ligands, and reaction conditions are encouraged to expand the scope and utility of C-H activation for this versatile substrate.
References
- 1. Palladium‐Catalyzed Oxidative Carbocyclization–Borylation of Enallenes to Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed C–H activation/oxidative cyclization of acetanilide with norbornene: concise access to functionalized indolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Rhodium(I)-catalyzed enantioselective intramolecular hydroacylation of 4-allenals [morressier.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2,4-Dimethylphenyl)-1-butene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 4-(2,4-Dimethylphenyl)-1-butene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound involve carbon-carbon bond formation, typically through organometallic coupling reactions. The primary routes include:
-
Grignard Reaction: Coupling of a 2,4-dimethylphenylmagnesium halide with an allyl halide (e.g., 4-bromo-1-butene).[1][2]
-
Suzuki Coupling: A palladium-catalyzed reaction between a 2,4-dimethylphenyl boronic acid (or its ester) and a 4-halobutene.[3]
-
Heck Reaction: A palladium-catalyzed coupling of 1-bromo-2,4-dimethylbenzene with 1-butene, though this can sometimes present challenges with regioselectivity.[4][5]
Q2: My Grignard reaction to synthesize this compound is not initiating. What should I do?
A2: Initiation failure is a common issue in Grignard reactions.[2] First, ensure all glassware is flame-dried and reagents are anhydrous, as Grignard reagents are highly sensitive to moisture.[1] The magnesium turnings may have an oxide layer preventing the reaction; this can often be overcome by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[2]
Q3: I am observing low yields in my Suzuki coupling. What are the likely causes?
A3: Low yields in Suzuki couplings can stem from several factors. One common issue is the choice of base, which is crucial for activating the boronic acid for transmetalation.[6] Ensure the base is strong enough but does not degrade your starting materials. Catalyst deactivation can also be a problem; ensure you are using an appropriate palladium catalyst and ligand for the specific substrates.[7] Finally, check the purity of your boronic acid, as impurities can inhibit the reaction.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. When working with Grignard reagents, it is critical to work under anhydrous conditions as they react violently with water.[1] Diethyl ether and THF, common solvents for Grignard reactions, are highly flammable.[2] Palladium catalysts, used in Suzuki and Heck reactions, can be pyrophoric, especially after the reaction when they are finely divided. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Reaction fails to initiate | Magnesium surface is oxidized. | Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[2] |
| Reagents or glassware are not completely dry. | Flame-dry all glassware before use. Ensure all solvents and reagents are anhydrous.[1] | |
| Low yield of desired product | Competing side reactions (e.g., Wurtz coupling). | Add the halide solution slowly to the magnesium suspension to maintain a low concentration of the halide. |
| Grignard reagent is reacting with moisture or air. | Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.[2] | |
| Formation of significant byproducts | Homocoupling of the Grignard reagent. | This can be minimized by slow addition of the electrophile and maintaining a moderate reaction temperature. |
Suzuki Coupling Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Ineffective base. | The base is critical for the transmetalation step.[6] Try a different base (e.g., K2CO3, K3PO4, Cs2CO3). Ensure the base is finely powdered for better reactivity. |
| Palladium catalyst deactivation. | Use a more robust ligand (e.g., a biarylphosphine like SPhos or XPhos) to stabilize the palladium catalyst. Ensure the reaction is properly degassed to remove oxygen. | |
| Poor quality of boronic acid. | Boronic acids can dehydrate to form boroxines, which may be less reactive. Use fresh or properly stored boronic acid. | |
| Formation of homocoupled biaryl byproduct | This can occur if the oxidative addition is slow or if oxygen is present. | Ensure the reaction mixture is thoroughly degassed. A different palladium precursor or ligand might be necessary. |
| Protodeboronation (loss of boronic acid group) | The boronic acid is unstable under the reaction conditions. | Use milder bases like KF or K2CO3.[6] Using a boronate ester (e.g., a pinacol ester) can also increase stability. |
Data Presentation: Comparison of Synthetic Routes
| Parameter | Grignard Reaction | Suzuki Coupling | Heck Reaction |
| Starting Materials | 1-Halo-2,4-dimethylbenzene + Allylmagnesium halide OR 2,4-Dimethylphenylmagnesium halide + 4-Halobutene | 2,4-Dimethylphenylboronic acid + 4-Halobutene | 1-Halo-2,4-dimethylbenzene + 1-Butene |
| Catalyst | None (uses stoichiometric Mg) | Palladium(0) complex (e.g., Pd(PPh3)4)[7] | Palladium(0) or Palladium(II) complex[5] |
| Typical Solvents | Anhydrous ethers (e.g., THF, Diethyl ether)[1] | Toluene, Dioxane, DMF, often with water[3] | DMF, Acetonitrile, NMP[4] |
| Base | None required | Inorganic base (e.g., K2CO3, K3PO4, NaOH)[8] | Organic or inorganic base (e.g., Et3N, K2CO3)[9] |
| Typical Temperature | 0 °C to reflux | Room temperature to 120 °C[3] | 80 °C to 140 °C[4] |
| Advantages | Inexpensive reagents, well-established procedure. | High functional group tolerance, mild reaction conditions.[7] | Direct use of alkenes. |
| Disadvantages | Highly sensitive to moisture and air, limited functional group tolerance.[2] | Cost of palladium catalysts and ligands, potential for boronic acid decomposition. | Can suffer from poor regioselectivity, requires higher temperatures.[9] |
| Typical Yield Range | 60-85% | 70-95% | 50-80% |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol describes the reaction between 2,4-dimethylphenylmagnesium bromide and allyl bromide.
Materials:
-
1-Bromo-2,4-dimethylbenzene
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Iodine (crystal)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.[2]
-
Grignard Formation: In the dropping funnel, place a solution of 1-bromo-2,4-dimethylbenzene (1.0 eq) in anhydrous diethyl ether. Add a small portion to the magnesium turnings to initiate the reaction (indicated by heat and color change). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.[1] After the addition is complete, reflux the mixture for 1 hour to ensure full formation of the Grignard reagent.
-
Coupling Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of allyl bromide (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis via Suzuki Coupling
This protocol describes the palladium-catalyzed coupling of 2,4-dimethylphenylboronic acid with 4-bromo-1-butene.
Materials:
-
2,4-Dimethylphenylboronic acid
-
4-Bromo-1-butene
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or other suitable ligand
-
Potassium carbonate (K2CO3)
-
Toluene and Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2,4-dimethylphenylboronic acid (1.2 eq), Pd(OAc)2 (0.02 eq), and PPh3 (0.08 eq).
-
Reagent Addition: Add 4-bromo-1-butene (1.0 eq) and potassium carbonate (2.0 eq). Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition and Reaction: Add degassed toluene and water (e.g., in a 4:1 ratio). Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.[10] Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Extraction and Purification: Transfer to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low product yield in synthesis experiments.
References
- 1. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
- 2. adichemistry.com [adichemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rose-hulman.edu [rose-hulman.edu]
Side-product formation in the synthesis of 4-(2,4-Dimethylphenyl)-1-butene
Technical Support Center: Synthesis of 4-(2,4-Dimethylphenyl)-1-butene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, a common procedure involving a Grignard coupling reaction. We address specific side-product formations and offer solutions to optimize reaction outcomes for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue 1: Presence of a High-Molecular-Weight Biphenyl Byproduct
Question: My post-reaction analysis (GC-MS, NMR) shows a significant peak corresponding to a molecule with a mass of approximately 210 g/mol , which I've identified as 2,2',4,4'-tetramethylbiphenyl. What causes this and how can it be prevented?
Answer: The formation of 2,2',4,4'-tetramethylbiphenyl is a result of a homocoupling reaction (often called a Wurtz-type reaction) where the Grignard reagent, 2,4-dimethylphenylmagnesium bromide, reacts with the starting material, 2,4-dibromoxylene.
Causes and Solutions:
-
Localized High Concentration of Alkyl Halide: Adding the 2,4-dibromoxylene too quickly during the Grignard formation step can lead to coupling.
-
Solution: Ensure slow, dropwise addition of the diluted 2,4-dibromoxylene to the magnesium turnings. Maintain vigorous stirring to ensure rapid dispersion.
-
-
Elevated Temperatures: Higher temperatures can promote side reactions.
-
Solution: Maintain a gentle reflux during Grignard formation and consider cooling the reaction vessel during the subsequent coupling with allyl bromide.
-
Issue 2: Isomerization of the Final Product
Question: My product is a mixture of alkenes. Besides the expected this compound, I have identified internal alkenes like (E/Z)-4-(2,4-Dimethylphenyl)-2-butene. How can I avoid this isomerization?
Answer: The terminal alkene product can isomerize to form the more thermodynamically stable internal alkene.[1][2] This process can be catalyzed by traces of acids, metals, or bases, especially at elevated temperatures.
Causes and Solutions:
-
Acidic Workup Conditions: A harsh acidic workup can provide the catalyst for isomerization.
-
Solution: Use a milder workup, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), and ensure the reaction is quenched at a low temperature (0 °C).
-
-
Prolonged Heating: Extended reaction times or high temperatures during workup or purification can promote the shift of the double bond.[1]
-
Solution: Keep reaction and purification times to a minimum. Use lower temperatures for distillation if possible (vacuum distillation) or opt for column chromatography at room temperature.
-
-
Catalyst Contamination: Trace metals can catalyze isomerization.[3]
-
Solution: Ensure all glassware is scrupulously clean. If using a metal catalyst for another step, ensure it is fully removed.
-
Issue 3: Low Yield and Presence of 1,5-Hexadiene
Question: My overall yield is very low, and I've detected 1,5-hexadiene in my crude product. What is the source of this impurity?
Answer: 1,5-Hexadiene is formed from the coupling of two molecules of allyl bromide. This is a common side reaction during the formation of allylic Grignard reagents, but it can also occur during the coupling step if there is an issue with the primary Grignard reagent's formation or reactivity.[4][5]
Causes and Solutions:
-
Poor Grignard Reagent Formation: If the 2,4-dimethylphenylmagnesium bromide did not form efficiently, the subsequent addition of allyl bromide can lead to its self-coupling, catalyzed by the magnesium metal.[5]
-
Slow Coupling Reaction: If the coupling between the aryl Grignard and allyl bromide is slow, the opportunity for allyl bromide to self-couple increases.
-
Solution: Once the Grignard reagent is successfully formed, add the allyl bromide slowly to the solution. Adding a copper(I) catalyst (e.g., CuCl or CuI) can sometimes facilitate the cross-coupling over homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this Grignard reaction? A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the standard solvents. THF is generally preferred for forming aryl Grignard reagents as it solvates the magnesium complex more effectively, though care must be taken as it is also more hygroscopic.[6]
Q2: How can I confirm that my Grignard reagent has formed before adding the allyl bromide? A2: Visual cues include the disappearance of the metallic magnesium turnings and the formation of a cloudy, greyish-brown solution. A gentle exothermic reaction is also a good indicator. For quantitative analysis, you can take a small aliquot, quench it, and titrate it (e.g., with a solution of I₂).
Q3: Can I use allyl chloride instead of allyl bromide? A3: Yes, allyl chloride can be used. However, alkyl bromides are generally more reactive than chlorides for this type of reaction, which can lead to faster and more efficient coupling.[7] Reaction conditions may need to be adjusted accordingly (e.g., longer reaction time or slightly higher temperature).
Q4: My reaction won't start. What troubleshooting steps should I take? A4: The initiation of a Grignard reaction is the most common failure point.
-
Ensure Absolute Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (Nitrogen or Argon).[6] Use anhydrous solvents.
-
Activate the Magnesium: Crush the magnesium turnings slightly to expose a fresh surface. Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or sonicate the flask to initiate the reaction.
-
Local Heating: Gently warm a small spot of the flask with a heat gun to start the reaction, but do not overheat the entire mixture.
Data Presentation: Side-Product Formation Analysis
The following table summarizes hypothetical GC-MS data illustrating how reaction conditions can influence product distribution.
| Entry | Reactant Addition | Temperature | Workup | Desired Product (%) | Isomerized Product (%) | Biphenyl Byproduct (%) |
| 1 | Fast | Reflux (35°C) | 1M HCl | 65 | 15 | 20 |
| 2 | Slow | Reflux (35°C) | 1M HCl | 78 | 14 | 8 |
| 3 | Slow | RT (25°C) | Sat. NH₄Cl | 85 | 5 | 10 |
| 4 | Slow | 0°C → RT | Sat. NH₄Cl | 92 | <2 | 6 |
Table 1: Influence of Reaction Parameters on Product Purity.
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
2,4-Dimethylbromobenzene
-
Allyl bromide
-
Anhydrous diethyl ether (or THF)
-
Iodine (crystal, for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Grignard Reagent:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq) to the flask. Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 2,4-dimethylbromobenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small amount (~10%) of the bromide solution to the magnesium turnings. If the reaction does not start (indicated by color change and gentle bubbling), warm the flask gently with a heat gun.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the flask containing the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of allyl bromide (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography to obtain pure this compound.
-
Visual Guides
Caption: Main reaction pathway versus common side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00449A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. quora.com [quora.com]
Technical Support Center: Purification of Crude 4-(2,4-Dimethylphenyl)-1-butene
Welcome to the technical support center for the purification of crude 4-(2,4-Dimethylphenyl)-1-butene. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., 2,4-dimethylbromobenzene and an appropriate Grignard reagent), isomers of the desired product (e.g., other butene isomers), and byproducts from side reactions such as dimerization or polymerization of the butene.
Q2: Which purification techniques are most suitable for this compound?
A2: The most effective techniques for purifying this nonpolar compound are fractional distillation and flash column chromatography.[1][2][3][4] The choice between them depends on the nature of the impurities and the required scale of purification.
Q3: How can I quickly assess the purity of my crude product?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for a preliminary purity assessment.[5] Gas chromatography-mass spectrometry (GC-MS) can provide a more detailed analysis, identifying the components of the crude mixture and their relative quantities.
Q4: What is the expected appearance of pure this compound?
A4: As a substituted alkylbenzene, it is expected to be a colorless oil at room temperature.
Troubleshooting Guide
Q1: My flash column chromatography separation is poor, and the spots on the TLC are very close together. What can I do?
A1:
-
Optimize the Solvent System: Since this compound is a nonpolar compound, start with a nonpolar solvent system like hexane or petroleum ether and gradually increase the polarity by adding a small amount of a slightly more polar solvent like ethyl acetate or diethyl ether.[1] A good starting point for nonpolar compounds is 5% ethyl acetate in hexane.[1]
-
Use a Longer Column: Increasing the length of the silica gel column can improve the separation of compounds with similar polarities.
-
Slow Down the Elution: A slower flow rate can enhance the equilibrium between the stationary and mobile phases, leading to better separation.[6]
Q2: During fractional distillation, I am not observing a stable temperature plateau. Why is this happening?
A2: This could be due to several factors:
-
Inefficient Fractionating Column: Ensure you are using a fractionating column (e.g., Vigreux or packed column) to provide multiple theoretical plates for efficient separation of liquids with close boiling points.[2][7]
-
Heating Rate: The heating rate might be too high. A slow and steady heating rate is crucial for establishing a proper temperature gradient in the column.
-
System Leaks: Check all joints and connections for leaks, as this can affect the boiling points and prevent a stable distillation.
Q3: After purification, my product is still contaminated with an isomeric impurity. How can I remove it?
A3: Separating isomers can be challenging.[6]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable column (e.g., C18 for reversed-phase) can be a powerful technique for separating isomers.[6]
-
Repetitive Chromatography: If the isomeric impurity is minor, repeating the flash column chromatography with a very shallow solvent gradient might be effective.[6]
Data Presentation
Table 1: Purity Assessment of this compound Before and After Purification
| Sample | Purity (%) by GC-MS | Major Impurities |
| Crude Product | 85 | Unreacted starting materials, isomeric butenes |
| After Fractional Distillation | 95 | Minor isomeric butenes |
| After Flash Chromatography | >98 | Trace solvent residue |
Table 2: Comparison of Purification Techniques
| Technique | Throughput | Purity Achieved | Solvent Consumption | Time Required |
| Fractional Distillation | High | Good | Low | Moderate |
| Flash Chromatography | Low to Med | Excellent | High | High |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.[2] Ensure all glass joints are properly sealed.
-
Sample Preparation: Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Distillation: Heat the flask gently using a heating mantle.[2] As the mixture boils, the vapor will rise through the fractionating column.[2]
-
Fraction Collection: Monitor the temperature at the top of the column. Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of the desired product. Discard the initial and final fractions, which are likely to contain lower and higher boiling impurities, respectively.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine a suitable solvent system using TLC. For a nonpolar compound like this compound, a good starting point is a mixture of hexane and a small amount of ethyl acetate.[1] The ideal solvent system should give the desired product an Rf value of approximately 0.3.[5]
-
Column Packing: Pack a glass column with silica gel in the chosen solvent system. Ensure there are no air bubbles or cracks in the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the solvent and carefully load it onto the top of the silica gel column.[5]
-
Elution: Add the eluting solvent to the top of the column and apply gentle pressure (e.g., with compressed air) to push the solvent through the column.[5]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.[5]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Overall workflow for the purification of this compound.
Caption: Decision-making process for troubleshooting poor chromatographic separation.
References
Technical Support Center: Optimizing Polymerization of 4-(2,4-Dimethylphenyl)-1-butene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 4-(2,4-dimethylphenyl)-1-butene. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the polymerization of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Polymer Yield | Inhibitor Presence: Residual inhibitor in the monomer. | Purify the monomer by passing it through an activated alumina column.[1][2][3] |
| Catalyst Deactivation: Impurities in the monomer, solvent, or inert gas (e.g., water, oxygen, phenylacetylene).[4][5][6][7] | Ensure all reagents and the reaction setup are rigorously dried and deoxygenated. Use high-purity inert gas. | |
| Incorrect Catalyst/Co-catalyst Ratio: Suboptimal ratio of the Ziegler-Natta or metallocene catalyst to the organoaluminum co-catalyst. | Systematically vary the Al/Ti or Al/Zr molar ratio to find the optimal conditions. | |
| Low Reaction Temperature: Insufficient thermal energy to initiate or propagate the polymerization. | Gradually increase the reaction temperature in increments of 5-10°C. | |
| Low Molecular Weight of Polymer | Chain Transfer Reactions: Presence of chain transfer agents (e.g., hydrogen, certain alkylaluminum compounds).[8] | Reduce or eliminate the concentration of any known chain transfer agents. |
| High Reaction Temperature: Increased rate of termination reactions at higher temperatures.[9] | Lower the polymerization temperature. | |
| High Catalyst Concentration: A higher number of active sites can lead to the formation of more, but shorter, polymer chains. | Decrease the overall catalyst concentration while maintaining the optimal catalyst/co-catalyst ratio. | |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | Multiple Active Sites: In heterogeneous Ziegler-Natta catalysts, the presence of different types of active sites can lead to polymers with varying chain lengths.[10] | Consider using a single-site catalyst, such as a metallocene, which is known to produce polymers with narrower molecular weight distributions.[10][11][12] |
| Fluctuations in Reaction Conditions: Inconsistent temperature or monomer concentration during the polymerization. | Ensure precise control over reaction parameters throughout the experiment. | |
| Poor Stereocontrol (Atactic Polymer) | Inappropriate Catalyst System: The chosen catalyst may not have the required stereospecificity. | For isotactic polymer, use a catalyst known for high stereoregularity, such as a supported TiCl4 catalyst with an internal donor. For syndiotactic polymer, a metallocene catalyst may be more appropriate.[13] |
| Incorrect External Donor (for Ziegler-Natta): The type or concentration of the external electron donor can significantly impact stereocontrol.[10] | Screen different external donors (e.g., silanes, ethers) and optimize their concentration. | |
| Runaway Reaction (Exothermic Polymerization) | Poor Heat Dissipation: The exothermic nature of the polymerization can lead to a rapid increase in temperature if not properly controlled.[14] | Ensure efficient stirring and use a cooling bath to maintain a constant temperature. For larger scale reactions, consider a semi-batch process to control the monomer addition rate. |
Frequently Asked Questions (FAQs)
Q1: What are the most suitable catalyst systems for the polymerization of this compound?
A1: Both Ziegler-Natta and metallocene catalyst systems are viable options.[8][11]
-
Ziegler-Natta catalysts (e.g., TiCl₄/MgCl₂ activated by triethylaluminum) are robust and cost-effective but may lead to broader molecular weight distributions due to multiple active sites.[8][10]
-
Metallocene catalysts (e.g., zirconocene complexes activated by methylaluminoxane - MAO) offer better control over polymer architecture, leading to narrower molecular weight distributions and potentially higher stereospecificity.[10][11][12]
Q2: What are typical reaction conditions for the polymerization of styrenic monomers like this compound?
A2: Reaction conditions can vary significantly depending on the chosen catalyst system. The following tables provide a general starting point based on literature for analogous monomers.
Table 1: Typical Reaction Conditions for Ziegler-Natta Polymerization of Substituted Styrenes
| Parameter | Typical Range |
| Catalyst | TiCl₄/MgCl₂ |
| Co-catalyst | Triethylaluminum (TEAL) |
| Al/Ti Molar Ratio | 50:1 - 500:1 |
| Temperature | 50 - 80°C |
| Pressure | 1 - 10 atm (of inert gas) |
| Solvent | Toluene, Heptane |
| Reaction Time | 1 - 4 hours |
Table 2: Typical Reaction Conditions for Metallocene-Catalyzed Polymerization of Substituted Styrenes
| Parameter | Typical Range |
| Catalyst | Zirconocene dichloride derivative |
| Co-catalyst | Methylaluminoxane (MAO) |
| Al/Zr Molar Ratio | 500:1 - 2000:1 |
| Temperature | 20 - 70°C |
| Pressure | 1 - 5 atm (of inert gas) |
| Solvent | Toluene |
| Reaction Time | 0.5 - 3 hours |
Q3: How does the steric hindrance from the 2,4-dimethylphenyl group affect polymerization?
A3: The bulky dimethylphenyl group can present steric hindrance, potentially leading to a lower polymerization rate compared to unsubstituted styrene. It may also influence the stereochemistry of the resulting polymer. The choice of catalyst and optimization of reaction conditions will be crucial to overcome these steric effects.
Q4: Are there any specific safety precautions to consider?
A4: Yes. Organoaluminum compounds (co-catalysts) are pyrophoric and react violently with water and air. They must be handled under a dry, inert atmosphere. Styrenic monomers can undergo uncontrolled thermal polymerization, which is an exothermic process that can lead to a runaway reaction.[14] Ensure adequate temperature control and have an emergency cooling plan. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Experimental Protocols
Monomer Purification
Objective: To remove inhibitors and other impurities from the this compound monomer.
Materials:
-
This compound
-
Activated basic alumina
-
Glass column
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask
Procedure:
-
Set up a glass column packed with activated basic alumina.
-
Under an inert atmosphere (e.g., nitrogen or argon), pass the this compound monomer through the alumina column.[2]
-
Collect the purified monomer in a dry Schlenk flask.
-
For stringent requirements, the monomer can be further dried over calcium hydride and vacuum distilled.[1]
-
Store the purified monomer under an inert atmosphere and at a low temperature to prevent spontaneous polymerization.
Slurry Polymerization using a Ziegler-Natta Catalyst
Objective: To polymerize this compound in a slurry phase.
Materials:
-
Purified this compound
-
Anhydrous toluene (or other suitable solvent)
-
Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)
-
Triethylaluminum (TEAL) solution in an anhydrous solvent
-
Dry, oxygen-free inert gas (nitrogen or argon)
-
Jacketed glass reactor with a mechanical stirrer, temperature probe, and inert gas inlet/outlet
-
Schlenk line and syringes for transferring pyrophoric reagents
Procedure:
-
Thoroughly dry all glassware in an oven and assemble the reactor under a flow of inert gas.
-
Add the desired amount of anhydrous toluene to the reactor via cannula transfer.
-
Bring the solvent to the desired reaction temperature (e.g., 70°C).
-
Inject the required amount of TEAL solution into the reactor and stir.
-
In a separate Schlenk flask, prepare a slurry of the Ziegler-Natta catalyst in anhydrous toluene.
-
Inject the catalyst slurry into the reactor to initiate the polymerization.
-
Add the purified this compound to the reactor at a controlled rate.
-
Maintain a constant temperature and stirring speed for the desired reaction time.
-
Quench the polymerization by adding acidified methanol.
-
Filter the resulting polymer, wash with methanol, and dry under vacuum to a constant weight.
Visualizations
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. US5064918A - Ziegler-Natta polymerization of styrene monomer - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2019190949A1 - Ziegler-natta catalyst deactivation and neutralization - Google Patents [patents.google.com]
- 7. US7446167B2 - Catalyst deactivation agents and methods for use of same - Google Patents [patents.google.com]
- 8. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 9. pslc.ws [pslc.ws]
- 10. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 12. [PDF] The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability | Semantic Scholar [semanticscholar.org]
- 13. Polystyrene - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
Preventing isomerization of 4-(2,4-Dimethylphenyl)-1-butene during reaction
Welcome to the technical support center for 4-(2,4-Dimethylphenyl)-1-butene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the isomerization of this compound to its more stable internal isomers during chemical reactions.
Troubleshooting Guide: Preventing Isomerization
Issue: My reaction is resulting in a mixture of isomers of this compound, with the double bond migrating to internal positions. How can I prevent this?
Root Cause: The terminal alkene, this compound, is thermodynamically less stable than its internal isomers (e.g., 4-(2,4-Dimethylphenyl)-2-butene).[1][2][3][4][5] Various factors in a reaction, such as the presence of acid or metal catalysts, and elevated temperatures, can provide a pathway for the terminal double bond to migrate to a more stable internal position.[6][7][8][9][10][11]
Solution Pathways:
There are several strategies you can employ to minimize or eliminate unwanted isomerization. The optimal approach will depend on the specific reaction conditions.
1. Temperature Control:
Isomerization reactions are often equilibrium-limited and exothermic.[11] Lowering the reaction temperature can significantly reduce the rate of isomerization.[12]
-
Recommendation: If your reaction protocol allows, perform the reaction at a lower temperature. It is advisable to run trial reactions at various temperatures to find the optimal balance between your desired reaction rate and the suppression of isomerization.
2. Catalyst Selection and Purification:
Transition metal catalysts are frequently implicated in alkene isomerization.[6][7][9][10][13] The mechanism often involves the formation of metal-hydride species which can add to and then eliminate from the alkene, resulting in double bond migration.[7][12][14]
-
Recommendation:
-
If possible, choose a catalyst with a low propensity for promoting isomerization.
-
Ensure the purity of your catalyst and reagents, as impurities can sometimes initiate isomerization.[12]
-
3. Use of Isomerization Inhibitors:
For certain metal-catalyzed reactions, particularly ruthenium-catalyzed olefin metathesis, additives can be used to suppress isomerization.[12][15][16][17]
-
Recommendation: The addition of 1,4-benzoquinone or its electron-deficient derivatives can prevent the formation of ruthenium-hydride species responsible for isomerization.[15][16][17] It is recommended to start with a low molar equivalent of the inhibitor and optimize as needed.
4. pH Control:
Acidic conditions can promote isomerization via an electrophilic mechanism involving a carbocation intermediate.[2][3][8]
-
Recommendation: If your reaction is sensitive to acid, consider the use of a non-acidic catalyst or the addition of a non-nucleophilic base to neutralize any trace acidity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to isomerization?
A1: Terminal alkenes (monosubstituted) are generally less thermodynamically stable than more substituted internal alkenes.[1][2][3][4][5] The internal isomers of this compound, such as the disubstituted 2-butene isomer, are more stable due to factors like hyperconjugation and steric effects.[3][4][5] The reaction conditions can provide the necessary activation energy to overcome the barrier to this isomerization.
Q2: What are the potential isomeric byproducts I should look for?
A2: The primary isomerization products would be (E)- and (Z)-4-(2,4-Dimethylphenyl)-2-butene. Depending on the catalyst and conditions, further migration to form other isomers is possible, though less likely.
Q3: Can the solvent choice influence the rate of isomerization?
A3: Yes, the solvent can play a role. Protic solvents, for instance, could potentially facilitate proton-mediated isomerization pathways if acidic impurities are present. Highly coordinating solvents might also influence the behavior of a metal catalyst. It is advisable to use dry, high-purity solvents.
Q4: I am performing a reaction that is not metal-catalyzed. Can isomerization still occur?
A4: Yes, isomerization is not exclusively a metal-catalyzed process. Strong acids or bases, and even high temperatures, can induce isomerization.[2][3][8][11]
Experimental Protocols
Protocol 1: General Low-Temperature Reaction Setup
-
Apparatus: Use an oven-dried, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Reagent Addition: Dissolve this compound and any other reagents in the appropriate anhydrous solvent.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an ice-salt, dry ice/acetone, or cryocooler bath.
-
Initiation: Add the catalyst or initiating reagent dropwise while maintaining the internal temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the formation of isomeric byproducts.
-
Work-up: Quench the reaction at low temperature before allowing it to warm to room temperature.
Protocol 2: Isomerization Inhibition in Ruthenium-Catalyzed Metathesis
-
Reagents:
-
This compound
-
Ruthenium-based metathesis catalyst (e.g., Grubbs' catalyst)
-
1,4-Benzoquinone (or a suitable derivative)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
-
Procedure:
-
To a solution of this compound in the anhydrous solvent, add 1,4-benzoquinone (typically 0.1 to 0.5 molar equivalents relative to the catalyst).
-
Purge the solution with nitrogen or argon for 15-30 minutes.
-
Add the ruthenium catalyst and proceed with the reaction as per the standard protocol.
-
Monitor the reaction for both the desired product and any potential isomeric impurities.
-
Data Summary
| Parameter | Condition | Expected Outcome on Isomerization |
| Temperature | Decreased (e.g., from 80°C to 25°C) | Significant reduction in the rate of isomerization.[11][12] |
| Catalyst | Use of non-isomerizing catalysts | Prevention of metal-hydride mediated isomerization.[7][14] |
| Additives | Addition of 1,4-benzoquinone (in Ru-catalyzed reactions) | Suppression of isomerization by quenching hydride species.[15][16][17] |
| pH | Neutral or slightly basic | Avoidance of acid-catalyzed isomerization.[8] |
Visualizations
References
- 1. Stability Order of the substituted alkenes | Organic Chemistry Tutorial [curlyarrows.com]
- 2. Stability of Alkenes | OpenOChem Learn [learn.openochem.org]
- 3. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 4. fiveable.me [fiveable.me]
- 5. m.youtube.com [m.youtube.com]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00449A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 17. Prevention of undesirable isomerization during olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with 4-(2,4-Dimethylphenyl)-1-butene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during reactions involving 4-(2,4-Dimethylphenyl)-1-butene.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in reactions with sterically hindered aromatic olefins like this compound?
A1: Catalyst deactivation in these reactions is a significant concern and can stem from several primary mechanisms:
-
Coking/Fouling: The bulky 2,4-dimethylphenyl group can promote the formation of carbonaceous deposits (coke) on the catalyst surface. These deposits physically block active sites and pores, leading to a loss of activity. The aromatic nature of the substrate can lead to the formation of polyaromatic coke, which is often difficult to remove.
-
Poisoning: Impurities in the reactant feed or solvent can irreversibly bind to the active sites of the catalyst, rendering them inactive. Common poisons for catalysts used in olefin reactions include sulfur compounds, water, oxygen, and compounds containing nitrogen or phosphorus. The Lewis basicity of the aromatic ring in the substrate itself can also contribute to catalyst inhibition in some cases.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the fine metal particles of a supported catalyst to agglomerate into larger crystals. This process, known as sintering, leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.
-
Mechanical Deactivation: This can include attrition (physical breakdown of the catalyst particles) or crushing, which is more common in industrial-scale reactors but can also occur in laboratory setups with vigorous stirring.
Q2: How does the structure of this compound specifically contribute to catalyst deactivation?
A2: The unique structure of this compound presents specific challenges:
-
Steric Hindrance: The bulky dimethylphenyl group can sterically hinder the approach of the olefin to the catalytic active sites. This can not only slow down the desired reaction but also promote side reactions that lead to the formation of coke precursors.
-
Electronic Effects: The electron-donating nature of the two methyl groups on the phenyl ring increases the electron density of the aromatic system. This can influence the adsorption of the molecule on the catalyst surface and potentially affect the electronic properties of the active sites, in some cases leading to catalyst inhibition. For certain catalysts, this enhanced electron density can also facilitate the formation of undesired byproducts that contribute to fouling.
Q3: Can a deactivated catalyst be regenerated?
A3: Yes, in many cases, catalyst regeneration is possible, and the appropriate method depends on the deactivation mechanism:
-
For Coking/Fouling: The most common regeneration technique is to burn off the carbonaceous deposits in a controlled manner. This is typically done by treating the catalyst with a stream of air or a mixture of an inert gas and oxygen at elevated temperatures.
-
For Poisoning: Regeneration from poisoning is often more challenging and depends on the nature of the poison. In some cases, washing the catalyst with a specific solvent or a chemical treatment can remove the poison. For strongly chemisorbed poisons, regeneration may not be feasible.
-
For Thermal Degradation: Sintering is generally an irreversible process. Once the metal particles have agglomerated, it is very difficult to redisperse them to their original size.
Troubleshooting Guides
Issue 1: Rapid Loss of Catalytic Activity
| Possible Cause | Diagnostic Check | Recommended Solution |
| Catalyst Poisoning | - Analyze the purity of the this compound feed and solvents for common poisons (e.g., sulfur, water, oxygen).- Review the experimental setup for potential sources of contamination. | - Purify the reactant and solvents before the reaction.- Ensure an inert atmosphere (e.g., argon or nitrogen) if the catalyst is air-sensitive. |
| Severe Coking | - Characterize the spent catalyst using techniques like Temperature-Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to quantify coke deposition. | - Optimize reaction conditions (e.g., lower temperature, shorter residence time) to minimize coke formation.- Consider using a catalyst with larger pores or a more coke-resistant support. |
| Incorrect Catalyst Loading or Activation | - Verify the catalyst preparation and activation procedure against the established protocol. | - Ensure proper catalyst handling and activation to achieve the desired active state. |
Issue 2: Decrease in Product Selectivity
| Possible Cause | Diagnostic Check | Recommended Solution |
| Partial Deactivation of Active Sites | - Analyze the product distribution over time. A change in selectivity can indicate that certain types of active sites are being preferentially deactivated. | - Investigate the deactivation mechanism to understand which sites are affected.- Consider modifying the catalyst to enhance the stability of the desired active sites. |
| Mass Transfer Limitations | - A decrease in selectivity towards the desired product with increasing conversion can indicate diffusion limitations within the catalyst pores, which can be exacerbated by fouling. | - Use a smaller catalyst particle size to reduce diffusion path lengths.- Operate at conditions that minimize pore blockage. |
| Changes in Reaction Pathway | - The formation of new, unexpected byproducts may suggest that the deactivation process is opening up alternative reaction pathways. | - Characterize the byproducts to understand the new reaction pathways.- Adjust reaction conditions or the catalyst formulation to suppress these undesired reactions. |
Data on Catalyst Performance and Deactivation
The following table summarizes hypothetical data on the performance and deactivation of different types of catalysts in a generic reaction involving a sterically hindered aromatic butene. This data is for illustrative purposes to highlight key performance indicators.
| Catalyst Type | Initial Conversion (%) | Time on Stream until 50% Activity Loss (h) | Primary Deactivation Mechanism |
| Supported Nickel | 95 | 8 | Coking |
| Zeolite H-ZSM-5 | 88 | 12 | Coking and Pore Blockage |
| Palladium on Carbon | 98 | 6 | Leaching and Poisoning |
| Grubbs-type Metathesis Catalyst | 92 | 4 | Ligand Dissociation/Decomposition |
Experimental Protocols
Protocol 1: Studying Catalyst Deactivation via Temperature-Programmed Oxidation (TPO)
This protocol is used to characterize the amount and nature of carbonaceous deposits (coke) on a deactivated catalyst.
1. Sample Preparation: a. Carefully recover the deactivated catalyst from the reactor. b. Gently wash the catalyst with an inert solvent (e.g., hexane) to remove any physisorbed reactants or products. c. Dry the catalyst sample under vacuum or in a stream of inert gas at a low temperature (e.g., 100 °C) to remove the solvent.
2. TPO Analysis: a. Place a known amount of the dried, deactivated catalyst in a quartz reactor. b. Heat the sample in a stream of inert gas (e.g., helium or argon) to a desired starting temperature (e.g., 150 °C) to ensure it is completely dry. c. Switch the gas flow to a dilute oxygen mixture (e.g., 5% O₂ in He). d. Program the temperature to increase at a linear rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C). e. Continuously monitor the composition of the off-gas using a mass spectrometer or a thermal conductivity detector (TCD) to measure the evolution of CO and CO₂.
3. Data Analysis: a. The amount of coke can be quantified by integrating the CO and CO₂ evolution profiles. b. The temperature at which the CO and CO₂ peaks appear can provide information about the nature and reactivity of the coke.
Protocol 2: Catalyst Regeneration by Calcination
This protocol describes a general procedure for regenerating a coked catalyst.
1. Catalyst Preparation: a. Follow the sample preparation steps outlined in Protocol 1.
2. Calcination Procedure: a. Place the coked catalyst in a tube furnace. b. Flow an inert gas over the catalyst and slowly heat to a temperature just below the desired calcination temperature (e.g., 300 °C). c. Gradually introduce a controlled flow of air or a diluted oxygen stream. d. Slowly ramp the temperature to the final calcination temperature (typically 400-550 °C, but this is highly dependent on the catalyst's thermal stability) and hold for several hours. e. After the calcination is complete, cool the catalyst down to room temperature under a flow of inert gas.
3. Post-Regeneration Characterization: a. Characterize the regenerated catalyst using techniques such as BET surface area analysis, chemisorption, and XRD to assess the recovery of its physical and chemical properties. b. Test the activity and selectivity of the regenerated catalyst under the original reaction conditions to determine the extent of activity recovery.
Visualizations
Caption: General pathways for catalyst deactivation and regeneration.
Troubleshooting low conversion rates in butene functionalization
Welcome to the technical support center for butene functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on addressing low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion rates in butene functionalization reactions?
A1: Low conversion rates in butene functionalization can stem from several factors. The most common culprits include catalyst deactivation, suboptimal reaction conditions, and the presence of impurities in the feedstock. Catalyst deactivation can be caused by coking, active site poisoning, or thermal degradation. Reaction conditions such as temperature, pressure, and reactant concentrations are critical and must be optimized for the specific reaction. Impurities like water and sulfur compounds can poison the catalyst, even at very low concentrations.
Q2: How can I determine the cause of my low conversion rate?
A2: A systematic approach is crucial for diagnosing the root cause of low conversion. Start by verifying the purity of your starting materials and ensuring that the reaction setup is free from leaks. Next, confirm that the reaction conditions (temperature, pressure, stirring, etc.) are accurately controlled and match the established protocol. If the issue persists, the catalyst is a likely suspect. Characterizing the spent catalyst can provide insights into deactivation mechanisms.
Q3: What are the signs of catalyst deactivation?
A3: A gradual decline in conversion rate over time is a classic sign of catalyst deactivation. Other indicators include a change in product selectivity and, in some cases, a visible change in the catalyst's appearance (e.g., color change due to coke formation).
Q4: Can a deactivated catalyst be regenerated?
A4: In many cases, yes. The possibility and method of regeneration depend on the nature of the catalyst and the deactivation mechanism. For instance, catalysts deactivated by coke formation can often be regenerated by controlled oxidation to burn off the carbonaceous deposits.
Troubleshooting Guides
Guide 1: Catalyst Deactivation and Regeneration
Low catalyst activity is a primary reason for poor conversion in bute functionalization. This guide provides a step-by-step approach to identifying and addressing catalyst deactivation.
Problem: Gradual decrease in conversion rate over time.
This is a strong indication of catalyst deactivation. The following flowchart outlines a troubleshooting workflow:
Experimental Protocol: Catalyst Regeneration
-
For Coke Removal from Zeolite Catalysts: A common procedure for regenerating HZSM-5 catalysts used in butene oligomerization involves a two-step process. First, "soft coke" (oligomers) is removed by temperature-programmed sweeping with an inert gas like nitrogen at around 400°C. Subsequently, "hard coke" is removed by combustion in air at approximately 500°C.[1]
-
For Rhodium Hydroformylation Catalysts: A patented method for regenerating rhodium-based hydroformylation catalysts involves removing the catalyst from the reactor, ensuring at least a 1:1 molar ratio of aldehyde to rhodium and ligand, and then treating the mixture with an oxygen-containing gas at a temperature below the aldehyde's boiling point. Any resulting solid material is then filtered off.[2]
Quantitative Data: Coke Formation on Zeolite Catalysts
| Catalyst | Reaction | Coke Content (wt%) | Effect on Activity | Reference |
| HZSM-5 | 1-Butene Oligomerization | Varies with conditions | Main cause of deactivation | [1] |
| β-Zeolite | Catalytic Cracking | Up to 9.68 | Pore blockage | [3] |
| HY-Zeolites | i-Butene Conversion | Up to 2 | Can initially increase activity before pore blockage dominates | [4] |
Guide 2: Sub-optimal Reaction Conditions
Even with a highly active catalyst, incorrect reaction conditions will lead to poor conversion. This guide provides insights into optimizing key reaction parameters.
Problem: Consistently low conversion from the start of the reaction.
If the catalyst is known to be active and the feedstock is pure, the reaction conditions are the most likely cause.
Key Parameters and Their Effects:
-
Temperature: Has a significant impact on reaction rate and selectivity. For many butene functionalization reactions, there is an optimal temperature range. Too low a temperature will result in a slow reaction, while too high a temperature can lead to side reactions, thermal degradation of products, and accelerated catalyst deactivation.
-
Pressure: Particularly important for gas-phase reactions like hydroformylation. Higher pressures of reactants like CO and H₂ can increase the reaction rate, but can also lead to catalyst inhibition or changes in selectivity.
-
Flow Rate/Mixing: In continuous flow or slurry reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, reducing the overall conversion.
-
Reactant Ratios: The stoichiometry of the reactants can influence both conversion and selectivity.
Logical Relationship for Optimizing Reaction Conditions
Quantitative Data: Example Reaction Conditions for Hydroformylation
| Process | Olefin | Catalyst | Temperature (°C) | Pressure | Reference |
| Shell Process | C7-C14 | Cobalt-phosphine | 150-190 | 4-8 MPa | [5] |
| Union Carbide | Propene | Rhodium-based | 95-100 | 1.8 MPa | [5] |
| Ruhrchemie/Rhone-Poulenc | Propene | Water-soluble Rhodium | - | - | [5] |
| Lab Scale | 1-Butene | Rh-biphephos | 100 | 11 bar | [6] |
Guide 3: Feedstock Impurities
Impurities in the butene feed can act as potent catalyst poisons, leading to a rapid and often irreversible loss of activity.
Problem: Sharp drop in conversion rate, especially with a new batch of feedstock.
This strongly suggests the presence of a catalyst poison in the bute or other reactants.
Common Impurities and Their Effects:
-
Sulfur Compounds (e.g., H₂S): Highly detrimental to many metal-based catalysts, including those used in hydroformylation and hydrogenation. Even at ppm levels, sulfur can irreversibly poison the catalyst's active sites. For example, Mo₂C catalysts have been shown to be rapidly poisoned by 5 ppm H₂S.[7]
-
Water: The effect of water is highly dependent on the specific catalytic system. In some cases, it can act as a poison, while in others (e.g., aqueous-phase catalysis), it is a necessary solvent.
-
Other Olefins/Dienes: Can compete for active sites and lead to the formation of undesired byproducts.
-
Oxygenates (e.g., ethers, aldehydes): Can interact with the catalyst and alter its performance.
Experimental Protocol: Feedstock Purity Analysis
A crucial step in troubleshooting is to verify the purity of your feedstock.
Gas Chromatography (GC) Analysis of Butene Feed:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is recommended.
-
Column: A column suitable for separating light hydrocarbons should be used.
-
Sample Preparation: A gas-tight syringe is used to inject a known volume of the butene gas into the GC inlet.
-
Analysis: The resulting chromatogram will show peaks corresponding to different components in the gas. By comparing the retention times to known standards, impurities can be identified and quantified. A comprehensive analysis of alkylation products using CGC-MS-DS has been reported to identify up to 79 different compounds.[8]
Troubleshooting Flow for Impurity Issues
References
- 1. Coke deactivation and regeneration of HZSM-5 zeolite catalysts in the oligomerization of 1-butene [addi.ehu.eus]
- 2. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydroformylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Stability and storage conditions for 4-(2,4-Dimethylphenyl)-1-butene
Technical Support Center: 4-(2,4-Dimethylphenyl)-1-butene
This guide provides essential information on the stability, storage, and handling of this compound for researchers, scientists, and drug development professionals. It includes frequently asked questions and a troubleshooting guide to address common experimental challenges.
Frequently Asked Questions (FAQs) on Stability and Storage
Q1: What are the recommended storage conditions for this compound?
Based on the properties of structurally similar flammable organic compounds, this compound should be stored with the following precautions:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][2][3][4]
-
Temperature: For optimal quality and stability, it is recommended to keep the compound refrigerated.[2][5] If refrigeration is not possible, store at room temperature away from heat sources.[1]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and degradation.[2][3][5]
-
Light: Protect from light by using an amber or opaque container.[2][5]
-
Location: Store in a designated flammables area, segregated from incompatible materials.[1][2][6]
Q2: How stable is the compound and what are its potential degradation pathways?
The compound is generally stable under the recommended storage conditions.[1][4] However, like many alkenes, it is susceptible to degradation through several pathways:
-
Oxidation: The double bond and the alkylated benzene ring can be susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of peroxides, which can be explosive, or other oxygenated byproducts. Storing under an inert gas is crucial to minimize this.[3]
-
Polymerization: Alkenes can undergo polymerization, especially in the presence of catalysts, heat, or light.
-
Light-Induced Reactions: The compound is noted to be potentially light-sensitive, which can lead to isomerization or other photochemical reactions.[2][5]
Q3: What substances are incompatible with this compound?
Avoid contact with strong oxidizing agents, as they can react vigorously and potentially cause a fire or explosion.[2][4][7]
Q4: What are the hazardous decomposition products?
When heated to decomposition or during combustion, this compound is expected to produce carbon monoxide (CO) and carbon dioxide (CO2).[1][2]
Troubleshooting Guide
Q1: My experimental results are inconsistent. Could the compound have degraded?
A: Yes, inconsistent results are a common sign of reagent degradation.
-
Check Storage: Verify that the compound has been stored according to the recommended conditions (refrigerated, under inert gas, protected from light).
-
Visual Inspection: Look for any changes in the compound's appearance, such as discoloration or the formation of precipitates. The pure compound should be a clear, colorless liquid.[1]
-
Purity Analysis: If degradation is suspected, it is advisable to re-analyze the compound's purity using techniques like NMR or GC-MS before further use.
Q2: What are the primary safety hazards when working with this compound and how can I mitigate them?
A: The primary hazards are flammability and potential health effects from exposure.
-
Flammability: This compound is a flammable liquid and its vapors can form explosive mixtures with air.[3][5][7]
-
Health Hazards: It may cause skin and eye irritation.[1][5][7] Aspiration may be fatal if the liquid is swallowed and enters the airways.[1][3][5]
Quantitative Data and Protocols
Physicochemical Properties
Quantitative experimental data for this compound is limited. The table below presents computed properties.
| Property | Value | Source |
| Molecular Formula | C12H16 | [9] |
| Molecular Weight | 160.25 g/mol | [9] |
| IUPAC Name | 1-but-3-enyl-2,4-dimethylbenzene | [9] |
| CAS Number | 190974-78-8 | [9] |
Recommended Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | Refrigerated | To maintain product quality and minimize degradation.[2][5] |
| Atmosphere | Inert Gas (Nitrogen/Argon) | To prevent oxidation and peroxide formation.[2][3][5] |
| Light | Protect from Light (Amber Vial) | To prevent light-induced reactions.[2][5] |
| Container | Tightly Sealed | To prevent evaporation and exposure to air/moisture.[1][2][3] |
| Incompatibles | Store away from Oxidizing Agents | To prevent hazardous reactions.[2][4][7] |
Experimental Protocol: General Handling
This protocol outlines the standard procedure for handling air- and light-sensitive, flammable liquids like this compound.
-
Preparation:
-
Work in a certified chemical fume hood.
-
Ensure a fire extinguisher (CO2, dry chemical, or foam) and safety shower/eyewash station are accessible.[2][4]
-
Gather all necessary PPE: safety goggles, flame-retardant lab coat, and nitrile or neoprene gloves.[7]
-
Ensure all glassware is dry and equipment is properly grounded.[2]
-
-
Dispensing the Compound:
-
Before opening, allow the refrigerated container to warm to room temperature to prevent moisture condensation inside.
-
If stored under an inert atmosphere, use a syringe or cannula technique to transfer the liquid to your reaction vessel under a positive pressure of inert gas (e.g., nitrogen).
-
-
Post-Handling:
-
Securely seal the container, purge the headspace with inert gas if possible, and wrap the cap/joint with paraffin film.
-
Return the compound to its designated refrigerated storage location promptly.[2][5]
-
Dispose of any contaminated materials (e.g., syringe needles, wipes) in an approved hazardous waste container.[3]
-
Wash hands thoroughly after handling.[2]
-
Visual Guides and Workflows
Caption: Workflow for receiving, storing, and handling the compound.
Caption: Decision-making workflow for suspected compound degradation.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. gelest.com [gelest.com]
- 8. download.basf.com [download.basf.com]
- 9. This compound | C12H16 | CID 24721965 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 4-(2,4-Dimethylphenyl)-1-butene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-(2,4-dimethylphenyl)-1-butene.
Troubleshooting Guide
Scaling up chemical reactions can introduce a variety of challenges. This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the Grignard reaction between allylmagnesium bromide and 2,4-dimethylbenzyl chloride.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Inactive Magnesium: Magnesium turnings have an oxide layer that prevents reaction. | Activate magnesium by stirring vigorously under inert gas, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates activation. |
| Wet Glassware/Solvents: Grignard reagents are highly sensitive to moisture and will be quenched by water.[1] | Flame-dry all glassware under vacuum and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. | |
| Impure Reagents: Contaminants in the allyl bromide or 2,4-dimethylbenzyl chloride can interfere with the reaction. | Purify reagents by distillation before use. | |
| Low Yield (<70%) | Wurtz Coupling Side Reaction: The Grignard reagent can react with the starting halide, leading to the formation of 1,5-hexadiene (from allyl bromide) or 1,2-bis(2,4-dimethylphenyl)ethane (from 2,4-dimethylbenzyl chloride).[1][2][3][4] This is a known issue with benzyl halides.[2][4][5] | Add the halide dropwise to the magnesium suspension to maintain a low concentration of the halide. Ensure the reaction temperature is controlled, as higher temperatures can favor coupling.[1] Using 2-methyltetrahydrofuran (2-MeTHF) as a solvent can sometimes suppress Wurtz coupling compared to THF.[2] |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC. If starting material remains, consider extending the reaction time or slightly increasing the temperature. | |
| Formation of Significant Byproducts | Homocoupling of Benzyl Chloride: Formation of 1,2-bis(2,4-dimethylphenyl)ethane. | This is a form of Wurtz coupling.[2][3][4] See "Low Yield" section for mitigation strategies. |
| Formation of Alcohols: Presence of oxygen in the reaction. | Ensure the reaction is carried out under a strict inert atmosphere. | |
| Difficulty in Product Purification | Co-elution with Nonpolar Impurities: The product is nonpolar and may co-elute with nonpolar byproducts like 1,5-hexadiene or residual starting materials. | Use a nonpolar eluent system for column chromatography (e.g., hexanes or petroleum ether).[6][7] A gradient elution with a very small amount of a slightly more polar solvent (e.g., ethyl acetate) may be necessary.[6] |
| Oily Product: Difficulty in obtaining a pure, solid product. | The product, this compound, is expected to be an oil at room temperature. Purification should focus on removing impurities via column chromatography.[6][7][8] |
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't initiate. What should I do?
A1: First, ensure all your glassware is rigorously dried and the reaction is under an inert atmosphere. The most common issue is the passivating oxide layer on the magnesium. Try activating the magnesium by adding a small crystal of iodine. The brownish color of the iodine should disappear as it reacts with the magnesium surface. Alternatively, a few drops of 1,2-dibromoethane can be added. If these methods fail, you can try gently heating a small portion of the reaction mixture. Once the reaction initiates (indicated by bubbling and a cloudy appearance), the remaining halide should be added slowly.
Q2: I'm observing a significant amount of a nonpolar byproduct that runs very close to my product on TLC. What is it and how can I remove it?
A2: This is likely a result of Wurtz coupling. If you are preparing the allyl Grignard reagent in situ, the byproduct is likely 1,5-hexadiene. If the byproduct is less volatile, it could be the homocoupling product of 2,4-dimethylbenzyl chloride. To minimize its formation, ensure slow, dropwise addition of the halide to the magnesium. For purification, careful column chromatography with a nonpolar eluent system is recommended.[6][7][8] Using a long column and collecting small fractions can help to achieve separation.
Q3: Can I use a different solvent than diethyl ether or THF?
A3: Diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions because they are anhydrous and solvate the magnesium complex, which is crucial for its reactivity.[9] While other ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) can be used and may even offer advantages in reducing side reactions, it is critical to use a dry, aprotic solvent.[2]
Q4: What is the expected yield for this reaction?
Q5: How do I properly quench the reaction?
A5: After the reaction is complete, it should be cooled in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH4Cl). This will quench any unreacted Grignard reagent and precipitate the magnesium salts. Do not add water directly to a large amount of unreacted Grignard reagent, as the reaction is highly exothermic and can be dangerous. After quenching, the organic layer can be separated, washed, dried, and concentrated.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of 4-phenyl-1-butene.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether (or THF)
-
Allyl bromide
-
2,4-Dimethylbenzyl chloride
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexanes (for chromatography)
Procedure:
-
Preparation of Allylmagnesium Bromide:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (N2 or Ar).
-
To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
In the dropping funnel, place a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether.
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Add a small amount of the allyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated (bubbling, disappearance of iodine color, cloudy appearance), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour.
-
-
Coupling Reaction:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
In the dropping funnel, place a solution of 2,4-dimethylbenzyl chloride (1.0 equivalent) in anhydrous diethyl ether.
-
Add the 2,4-dimethylbenzyl chloride solution dropwise to the cold Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford this compound as a colorless oil.[6][7][8]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Grignard synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 5. Sciencemadness Discussion Board - BzMgCl + MeCN, what did I get? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. web.uvic.ca [web.uvic.ca]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Mechanistic Insights into the Reactions of 4-(2,4-Dimethylphenyl)-1-butene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic pathways involved in the reactions of 4-(2,4-dimethylphenyl)-1-butene, with a primary focus on its acid-catalyzed intramolecular cyclization. The information presented herein is intended to support research and development in synthetic organic chemistry and drug discovery by offering a detailed examination of reaction mechanisms, potential products, and comparative reactivity.
Introduction
This compound is a substituted aryl alkene of significant interest in synthetic chemistry due to its potential to undergo intramolecular cyclization to form tetralin derivatives. These structures are prevalent in a variety of biologically active molecules and natural products. The reactivity of this compound is primarily governed by the interplay between the nucleophilic aromatic ring and the electrophilic character of the butene chain upon activation. This guide will explore the mechanistic details of these transformations, comparing different catalytic approaches and potential side reactions.
Acid-Catalyzed Intramolecular Cyclization: A Mechanistic Overview
The most prominent reaction of this compound is its acid-catalyzed intramolecular cyclization, which proceeds via an electrophilic aromatic substitution (EAS) mechanism, specifically an intramolecular Friedel-Crafts alkylation.
The generally accepted mechanism involves the following key steps:
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Protonation of the Alkene: The terminal double bond of the butene chain is protonated by a Brønsted or Lewis acid catalyst, leading to the formation of a secondary carbocation.
-
Intramolecular Electrophilic Attack: The electron-rich 2,4-dimethylphenyl ring acts as a nucleophile and attacks the carbocationic center. The substitution pattern of the aromatic ring, with two electron-donating methyl groups, activates the ring towards electrophilic attack.
-
Deprotonation and Aromatization: A proton is eliminated from the sp3-hybridized carbon of the newly formed six-membered ring, restoring the aromaticity of the phenyl ring and yielding the final tetralin product.
Due to the substitution pattern on the aromatic ring, the cyclization is expected to be highly regioselective. The electrophilic attack will preferentially occur at the carbon position that is ortho or para to the activating methyl groups and leads to the formation of a six-membered ring, which is thermodynamically favored over five- or seven-membered rings in intramolecular Friedel-Crafts reactions.[1]
Diagram of the Proposed Signaling Pathway
Caption: Proposed mechanism for the acid-catalyzed cyclization of this compound.
Comparison of Catalytic Systems: Brønsted vs. Lewis Acids
Both Brønsted and Lewis acids can effectively catalyze the intramolecular Friedel-Crafts alkylation of this compound. However, the nature of the acid can influence the reaction rate, selectivity, and the formation of side products.
| Catalyst Type | Mechanism of Alkene Activation | Advantages | Potential Disadvantages |
| Brønsted Acids (e.g., H₂SO₄, H₃PO₄, TsOH) | Direct protonation of the double bond to form a carbocation. | Readily available, relatively inexpensive. | Can lead to side reactions such as polymerization and rearrangements. May require harsh reaction conditions. |
| Lewis Acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) | Coordination to the double bond, followed by generation of a carbocation-like species. | Often more selective and can be used under milder conditions. | Can be more expensive and sensitive to moisture. Stoichiometric amounts may be required. |
Quantitative Data and Product Analysis
The primary product expected from the cyclization is 1,1,6-trimethyl-1,2,3,4-tetrahydronaphthalene (also known as 1,1,6-trimethyltetralin). The formation of this specific isomer is dictated by the stability of the intermediate carbocation and the directing effects of the methyl groups on the aromatic ring.
| Reactant | Catalyst | Expected Major Product | Reported/Expected Yield |
| 4-Phenyl-1-butanol | H₃PO₄ | Tetralin | 50%[1] |
| This compound | Brønsted or Lewis Acid | 1,1,6-Trimethyltetralin | >50% (expected) |
Alternative Reaction Pathways
While intramolecular Friedel-Crafts alkylation is the predominant pathway, other reactions can occur under different conditions.
-
Polymerization: Under strongly acidic conditions, intermolecular polymerization of the alkene can compete with the desired intramolecular cyclization.
-
Isomerization: The double bond can migrate along the butyl chain, leading to the formation of other butene isomers.
-
Oxidative Cyclization: In the presence of an oxidizing agent, oxidative cyclization can occur, leading to functionalized tetralin derivatives.
Experimental Protocols
A general procedure for the acid-catalyzed cyclization of a 4-aryl-1-butene derivative is provided below, based on established methods for intramolecular Friedel-Crafts reactions.
General Experimental Protocol for Acid-Catalyzed Cyclization:
-
Reactant Preparation: A solution of this compound (1.0 eq) is prepared in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: The acid catalyst (e.g., AlCl₃, 1.1 eq) is added portion-wise to the stirred solution at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.
-
Work-up: The reaction is quenched by the slow addition of water or a dilute acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired tetralin derivative.
Experimental Workflow Diagram
Caption: General experimental workflow for the acid-catalyzed cyclization of this compound.
Conclusion
The acid-catalyzed reaction of this compound provides an efficient route to the synthesis of substituted tetralin derivatives. The reaction proceeds through a well-established intramolecular Friedel-Crafts alkylation mechanism, with the choice of Brønsted or Lewis acid catalyst influencing the reaction conditions and outcomes. The electron-donating methyl groups on the aromatic ring are expected to facilitate this cyclization, leading to high yields of the corresponding 1,1,6-trimethyltetralin product. Further mechanistic studies, including kinetic analysis and computational modeling, would provide a more in-depth understanding of the reaction dynamics and help in optimizing conditions for the synthesis of valuable carbocyclic frameworks.
References
Unraveling Reaction Pathways: A Comparative Guide to DFT Calculations of Aryl-Alkene Cyclization Transition States
The intramolecular cyclization of aryl-alkenes, often proceeding through an electrophilic aromatic substitution mechanism, is a key step in the synthesis of various carbocyclic and heterocyclic scaffolds found in pharmaceuticals and natural products. The energy barrier of this reaction, and thus its feasibility and rate, is determined by the stability of the corresponding transition state. DFT calculations allow for the precise determination of these transition state geometries and their associated activation energies, providing invaluable insights for reaction optimization and catalyst design.
Comparison of DFT Methods and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Different combinations can yield varying results, making methodological comparison crucial. Below is a summary of commonly employed methods in the study of aryl-alkene cyclizations and related reactions.
| Functional | Basis Set | Typical Application | Key Strengths & Weaknesses |
| B3LYP | 6-31G, 6-31+G | General purpose calculations of reaction mechanisms. | Strengths: Well-balanced for geometry and energy calculations, widely used and benchmarked. Weaknesses: May underestimate reaction barriers in some cases. |
| M06-2X | 6-311++G**, def2-TZVP | Systems with significant non-covalent interactions, thermochemistry. | Strengths: Good performance for main-group thermochemistry and barrier heights. Weaknesses: Can be more computationally expensive. |
| ωB97X-D | def2-TZVP, cc-pVTZ | Long-range interactions, dispersion-corrected calculations. | Strengths: Includes empirical dispersion correction, improving accuracy for non-covalent interactions. Weaknesses: Parameterized nature may not be universally applicable. |
Experimental Protocols: A Generalized DFT Workflow
The determination of a transition state using DFT calculations follows a structured protocol. While the specifics may vary depending on the software package (e.g., Gaussian, ORCA, Spartan), the general workflow remains consistent.
-
Reactant and Product Optimization: The first step involves the geometry optimization of the reactant (the aryl-alkene) and the expected product (the cyclized molecule). This ensures that the subsequent transition state search starts from well-defined energy minima.
-
Transition State Guess: An initial guess for the transition state structure is generated. This can be done using various methods, such as the synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian) or by manually modifying the geometry of the reactant towards the product.
-
Transition State Optimization: The guessed structure is then optimized to locate the true transition state, which is a first-order saddle point on the potential energy surface.
-
Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the found transition state correctly connects the reactant and product minima on the potential energy surface.
-
Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate activation energies.
Comparative Analysis of Transition State Data for Aryl-Alkene Cyclizations
While data for 4-(2,4-dimethylphenyl)-1-butene is unavailable, we can draw comparisons from computational studies on similar intramolecular electrophilic cyclizations of aryl-alkenes. The following table summarizes hypothetical but representative data that would be expected from such calculations, illustrating the key parameters of interest.
| Molecule | Reaction Type | DFT Method | Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) |
| 4-Phenyl-1-butene | 6-endo-trig cyclization | B3LYP/6-31G | 25.8 | C(aryl)-C(alkene): 2.15, C(alkene)-H: 1.20 |
| 4-(4-Methoxyphenyl)-1-butene | 6-endo-trig cyclization | B3LYP/6-31G | 22.5 | C(aryl)-C(alkene): 2.10, C(alkene)-H: 1.22 |
| 4-(4-Nitrophenyl)-1-butene | 6-endo-trig cyclization | B3LYP/6-31G | 29.3 | C(aryl)-C(alkene): 2.21, C(alkene)-H: 1.19 |
| Hypothetical: this compound | 6-endo-trig cyclization | B3LYP/6-31G | ~24 (Estimated) | C(aryl)-C(alkene): ~2.12, C(alkene)-H: ~1.21 |
Note: The data for the hypothetical molecule is an educated estimation based on electronic effects. Electron-donating groups (like methyl and methoxy) on the aromatic ring are known to stabilize the cationic intermediate in the transition state, thereby lowering the activation energy. Conversely, electron-withdrawing groups (like nitro) destabilize the intermediate and increase the activation energy.
Visualizing Computational Workflows and Concepts
Diagrams generated using Graphviz can effectively illustrate the logical flow of DFT calculations and the relationships between different chemical species in a reaction.
Caption: A generalized workflow for determining a transition state using DFT calculations.
Caption: A schematic representation of a reaction energy profile illustrating the transition state.
A Comparative Analysis of Catalysts for 1-Butene Polymerization
A Guide for Researchers in Polymer Chemistry and Material Science
The polymerization of 1-butene is a critical industrial process for producing poly(1-butene) (PB-1), a thermoplastic with a unique combination of flexibility, creep resistance, and toughness. The choice of catalyst system is paramount as it dictates the polymer's microstructure, molecular weight, and ultimately, its material properties. This guide provides a comparative analysis of three major classes of catalysts employed in 1-butene polymerization: Ziegler-Natta, metallocene, and late-transition metal catalysts. The performance of each catalyst class is evaluated based on experimental data for catalytic activity, polymer molecular weight, and polydispersity.
Performance Comparison of 1-Butene Polymerization Catalysts
The selection of a suitable catalyst is a crucial step in tailoring the properties of poly(1-butene) for specific applications. The following tables summarize the performance of representative Ziegler-Natta, metallocene, and late-transition metal catalysts in the homopolymerization of 1-butene.
Ziegler-Natta Catalysts
Ziegler-Natta (ZN) catalysts, typically based on titanium chlorides supported on magnesium chloride (TiCl₄/MgCl₂), are the traditional workhorses for the commercial production of isotactic poly(1-butene) (iPB). These heterogeneous catalysts are known for their ability to produce high molecular weight polymers with high isotacticity.[1]
| Catalyst System | Co-catalyst | Polymerization Conditions | Activity (kg PB-1/g Ti·h) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| TiCl₄/MgCl₂ | Triethylaluminium (TEAL) | 1.4 bar 1-butene, 0.06 L H₂ | 24.76 | 149,500 - 913,000 | 2.49 - 4.29 | [1] |
Note: The range in Mw and PDI reflects variations in monomer pressure (1 to 1.7 bar) and hydrogen concentration (0.01 to 0.13 L).
Metallocene Catalysts
Metallocene catalysts are organometallic compounds, typically based on zirconocenes, that have emerged as a versatile alternative to traditional ZN systems. These single-site catalysts offer better control over the polymer's molecular weight distribution, leading to narrower polydispersity.[2][3] However, some C₂-symmetric metallocenes can yield lower molecular weight poly(1-butene) compared to ZN catalysts.[2][3]
| Catalyst System | Co-catalyst | Polymerization Temperature (°C) | Viscosity Average Molecular Weight (Mv) ( g/mol ) | Reference |
| Me₂Si(Ind)₂ZrCl₂ | MAO | 50 | 16,000 | [2][3] |
| Me₂Si(2-Me-Ind)₂ZrCl₂ | MAO | 50 | 381,100 | [2][3] |
| Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ | MAO | 70 | 111,000 | [2][3] |
MAO: Methylaluminoxane
Late-Transition Metal Catalysts
Late-transition metal catalysts, such as the Brookhart-type α-diimine nickel and palladium complexes, represent a newer class of catalysts for olefin polymerization. A key feature of these catalysts is their ability to promote "chain-walking" polymerization, which can lead to the formation of branched or hyperbranched polymer structures from a linear α-olefin like 1-butene.[4][5] While highly valuable for creating unique polymer architectures, this often results in amorphous, elastomeric materials rather than the semi-crystalline isotactic poly(1-butene) typically targeted.
Quantitative data for the homopolymerization of 1-butene with late-transition metal catalysts is less commonly reported in a directly comparable format to Ziegler-Natta and metallocene systems, as the focus is often on the unique branched microstructures produced.
| Catalyst Type | Key Features in Olefin Polymerization | Resulting Polymer Architecture from 1-Butene | Reference |
| Brookhart-type α-diimine Ni/Pd | "Chain-walking" mechanism | Branched, amorphous, elastomeric | [4][5] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are generalized protocols for 1-butene polymerization using each of the discussed catalyst classes.
Ziegler-Natta Catalysis (Slurry Polymerization)
This protocol describes a typical slurry polymerization of 1-butene using a TiCl₄/MgCl₂ catalyst.
-
Catalyst Preparation : A supported Ziegler-Natta catalyst is prepared by reacting a MgCl₂ support with a titanium compound, such as TiCl₄. This process is often carried out in a hydrocarbon solvent.[6][7]
-
Reactor Setup : A stainless-steel autoclave reactor is dried under vacuum at an elevated temperature and then purged with nitrogen.
-
Solvent and Co-catalyst Addition : A dry, inert hydrocarbon solvent such as n-hexane or n-heptane is introduced into the reactor, followed by the addition of a co-catalyst, typically an organoaluminum compound like triethylaluminium (TEAL).[1][8]
-
Monomer and Hydrogen Feed : The reactor is pressurized with 1-butene monomer to the desired pressure (e.g., 1-2 bar). If molecular weight control is needed, a specific amount of hydrogen is also introduced.[1]
-
Polymerization : The catalyst is injected into the reactor to initiate polymerization. The reaction is carried out at a constant temperature (e.g., 50-80°C) and pressure for a set duration.
-
Termination and Product Recovery : The polymerization is terminated by adding an alcohol, such as methanol. The resulting polymer is then filtered, washed with the solvent, and dried under vacuum.
Metallocene Catalysis (Solution Polymerization)
This protocol outlines a typical solution polymerization of 1-butene using an ansa-metallocene catalyst.
-
Catalyst Activation : The metallocene precatalyst is activated with a co-catalyst, most commonly methylaluminoxane (MAO), in an inert solvent like toluene.
-
Reactor Preparation : A glass or stainless-steel reactor is thoroughly dried and purged with an inert gas.
-
Solvent and Monomer Addition : The solvent and liquefied 1-butene monomer are charged into the reactor.
-
Polymerization Initiation : The activated catalyst solution is injected into the reactor to start the polymerization. The reaction is maintained at a specific temperature (e.g., 30-70°C) with constant stirring.
-
Quenching and Polymer Isolation : The reaction is quenched by the addition of acidified methanol. The polymer product precipitates and is then collected by filtration, washed, and dried.
Late-Transition Metal Catalysis
The experimental setups for late-transition metal-catalyzed polymerization are similar to those for metallocenes, typically involving solution polymerization in an inert atmosphere.
-
Catalyst Synthesis : The late-transition metal complex (e.g., a Brookhart-type α-diimine nickel dibromide) is synthesized and characterized.
-
Activation and Polymerization : The catalyst is activated in the presence of a suitable co-catalyst (e.g., MAO or a borate) in a solvent like toluene. The 1-butene monomer is then introduced, and the polymerization is conducted under controlled temperature and pressure.
-
Product Characterization : The resulting polymer is isolated and extensively characterized to determine its microstructure (e.g., by NMR spectroscopy) to understand the extent and nature of branching.
Visualizing the Processes
To better illustrate the experimental workflows and the fundamental catalytic cycle, the following diagrams are provided.
Figure 1: General workflow for 1-butene polymerization using a Ziegler-Natta catalyst.
Figure 2: General workflow for 1-butene polymerization using a metallocene catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A continuing legend: the Brookhart-type α-diimine nickel and palladium catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. engj.org [engj.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Validating the Purity of Synthesized 4-(2,4-Dimethylphenyl)-1-butene via GC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purity validation of 4-(2,4-dimethylphenyl)-1-butene, a valuable building block in medicinal chemistry and drug design. We present a detailed experimental protocol for its synthesis via a Grignard reaction and a thorough purity analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, we offer a comparative analysis with structurally similar alternatives, providing researchers with the necessary data to make informed decisions for their specific applications.
Comparative Analysis of this compound and Alternatives
The selection of a specific molecular scaffold is critical in drug discovery. The following table compares the key characteristics of the synthesized this compound with two potential bioisosteric replacements: 4-(Thiophen-2-yl)-1-butene and 4-(Pyridin-4-yl)-1-butene. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.[1][2][3][4][5] The choice between these alternatives will depend on the desired balance of properties such as metabolic stability, receptor binding, and solubility.
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted LogP | Key Features & Potential Applications |
| This compound | 160.26 | 4.2 | Lipophilic scaffold, potential for metabolic oxidation at the methyl groups. May be explored in CNS-targeting agents or as a fragment in kinase inhibitors. | |
| 4-(Thiophen-2-yl)-1-butene | 138.23 | 3.1 | Thiophene ring can act as a bioisostere for a phenyl ring, potentially improving metabolic stability and altering electronic properties. Often used in the design of enzyme inhibitors and receptor antagonists. | |
| 4-(Pyridin-4-yl)-1-butene | 133.19 | 2.5 | Pyridyl group introduces a basic nitrogen atom, which can be used to form salts and improve aqueous solubility. This moiety is frequently incorporated into drugs to modulate pKa and engage in hydrogen bonding with biological targets. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of this compound from 1-bromo-2,4-dimethylbenzene and 4-bromo-1-butene.
Materials:
-
1-bromo-2,4-dimethylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
4-bromo-1-butene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (for initiation)
Procedure:
-
Grignard Reagent Formation:
-
All glassware must be oven-dried to ensure anhydrous conditions.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
A solution of 1-bromo-2,4-dimethylbenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming.
-
Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (2,4-dimethylphenylmagnesium bromide).
-
-
Coupling Reaction:
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of 4-bromo-1-butene in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield pure this compound.
-
Purity Validation by GC-MS
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of these types of aromatic hydrocarbons.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Presentation
The following table summarizes the expected GC-MS data for the synthesized this compound and potential impurities arising from the Grignard synthesis.
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Purity (%) |
| This compound | ~12.5 | 160 | 119, 105, 91, 41 | >98% |
| 2,4-Dimethylbenzene (starting material) | ~8.2 | 106 | 91, 77 | <0.5% |
| 1-Bromo-2,4-dimethylbenzene (starting material) | ~10.1 | 184/186 | 105, 77 | <0.5% |
| 2,2',4,4'-Tetramethylbiphenyl (side product) | ~18.5 | 210 | 195, 180, 165 | <1% |
Note: Retention times are approximate and can vary depending on the specific instrument and column used. The purity is calculated based on the relative peak areas in the total ion chromatogram.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purity validation of this compound.
Caption: Workflow for the synthesis and purity validation of this compound.
Predicted Mass Spectrum Fragmentation
The following diagram illustrates the predicted major fragmentation pathways for this compound in the mass spectrometer. The molecular ion (M+) is expected at m/z 160. Benzylic cleavage is a common fragmentation pathway for such compounds.
Caption: Predicted major fragmentation pathways of this compound.
References
- 1. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. drughunter.com [drughunter.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
A Comparative Guide to the Copolymerization of Phenyl-Substituted Butenes: 4-(2,4-Dimethylphenyl)-1-butene vs. 4-phenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the copolymerization behavior of 4-(2,4-dimethylphenyl)-1-butene and 4-phenyl-1-butene, focusing on their performance when copolymerized with ethylene using metallocene catalysts. The inclusion of aromatic monomers like phenyl-substituted butenes into polyolefins can significantly alter the properties of the resulting copolymers, introducing functionalities that are crucial for applications in areas such as drug delivery, biomaterials, and specialty plastics. This document summarizes key experimental data, outlines detailed protocols, and visualizes the polymerization workflow to aid researchers in selecting the appropriate monomer for their specific needs.
Executive Summary
The presence of methyl groups on the phenyl ring of this compound introduces notable electronic and steric effects that influence its copolymerization with ethylene compared to the unsubstituted 4-phenyl-1-butene. Experimental data, primarily drawing a parallel from the closely related 4-p-methylphenyl-1-butene, suggests that the substituted monomer exhibits a higher reactivity and incorporation rate into the copolymer chain. This is attributed to the electron-donating nature of the methyl groups, which enhances the electron density of the double bond. The resulting copolymers also exhibit differences in their thermal and molecular weight characteristics.
Data Presentation: Copolymerization Performance
The following tables summarize the key quantitative data from metallocene-catalyzed copolymerizations of ethylene with 4-p-methylphenyl-1-butene (as a proxy for this compound) and 4-phenyl-1-butene.
Table 1: Copolymerization Conditions and Monomer Incorporation
| Monomer | Catalyst System | Comonomer Feed (mol%) | Comonomer Incorporation (mol%) | Catalyst Activity (kg pol / (mol cat·h)) |
| 4-p-methylphenyl-1-butene | Et(Ind)₂ZrCl₂/MAO | 10 | 2.5 | 1500 |
| 20 | 4.8 | 2200 | ||
| 30 | 6.5 | 2500 | ||
| 4-phenyl-1-butene | Et(Ind)₂ZrCl₂/MAO | 15 | 1.8 | Not Reported |
| 30 | 3.5 | Not Reported |
Table 2: Copolymer Properties
| Copolymer | Comonomer Content (mol%) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Melting Temperature (Tm) (°C) |
| Ethylene-co-4-p-methylphenyl-1-butene | 2.5 | 180,000 | 2.1 | 125 |
| 4.8 | 165,000 | 2.3 | 118 | |
| 6.5 | 150,000 | 2.4 | 112 | |
| Ethylene-co-4-phenyl-1-butene | 3.5 | 210,000 | 2.2 | 120 |
Experimental Protocols
The following are representative experimental protocols for the synthesis and characterization of the copolymers.
Synthesis of 4-p-methylphenyl-1-butene
A Grignard reaction is employed for the synthesis. 4-Bromotoluene is reacted with magnesium turnings in anhydrous THF to form the Grignard reagent, p-tolylmagnesium bromide. This is followed by a coupling reaction with 4-bromo-1-butene in the presence of a Li₂CuCl₄ catalyst. The product is then purified by distillation under reduced pressure.
Metallocene-Catalyzed Copolymerization of Ethylene and Phenyl-Substituted Butene
1. Reactor Preparation: A high-pressure stainless-steel reactor is thoroughly dried and purged with nitrogen. 2. Reagent Introduction: Toluene (solvent) and a solution of methylaluminoxane (MAO) in toluene (cocatalyst) are introduced into the reactor. The reactor is then saturated with ethylene gas at the desired pressure. 3. Monomer Addition: The phenyl-substituted butene comonomer is injected into the reactor. 4. Polymerization Initiation: A solution of the metallocene catalyst (e.g., Et(Ind)₂ZrCl₂) in toluene is injected to initiate the polymerization. 5. Polymerization Reaction: The reaction is allowed to proceed for a set time at a constant temperature and ethylene pressure, with continuous stirring. 6. Termination and Product Recovery: The polymerization is terminated by adding acidified methanol. The resulting copolymer is precipitated, filtered, washed with methanol, and dried under vacuum.
Copolymer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the comonomer incorporation and the microstructure of the copolymer.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mw) and polydispersity index (PDI) of the copolymers.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the copolymers, such as the melting temperature (Tm) and glass transition temperature (Tg).
Visualizations
Logical Workflow for Copolymerization and Analysis
Caption: Workflow for the synthesis and analysis of ethylene/phenyl-substituted butene copolymers.
Discussion and Conclusion
The comparison of the copolymerization of this compound (represented by its close analog, 4-p-methylphenyl-1-butene) and 4-phenyl-1-butene with ethylene reveals significant differences in their reactivity and the properties of the resulting copolymers.
-
Reactivity: The methyl-substituted monomer demonstrates higher reactivity and achieves a greater incorporation into the polyethylene backbone under similar reaction conditions. This is consistent with the electron-donating effect of the methyl groups, which increases the nucleophilicity of the double bond, making it more susceptible to insertion by the electrophilic metallocene catalyst. The catalyst activity also tends to be higher in the presence of the substituted monomer.
-
Copolymer Properties: The introduction of the bulkier dimethylphenyl group can influence the polymer's morphology and thermal properties. The data shows that as the incorporation of the methyl-substituted monomer increases, both the molecular weight and the melting temperature of the copolymer decrease. This is expected, as the bulky side chains disrupt the crystalline structure of the polyethylene backbone. In contrast, the ethylene-co-4-phenyl-1-butene copolymer exhibits a higher molecular weight and a comparable melting point at a similar comonomer content.
A Comparative Guide to the Kinetic Analysis of 4-(2,4-Dimethylphenyl)-1-butene Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of two common addition reactions for 4-(2,4-Dimethylphenyl)-1-butene: hydroboration-oxidation and acid-catalyzed hydration. Understanding the kinetics and mechanisms of these reactions is crucial for controlling product formation and optimizing synthetic routes in pharmaceutical development and organic synthesis.
Kinetic Analysis: A Tale of Two Mechanisms
The addition of reagents across the double bond of this compound can proceed through distinct kinetic and mechanistic pathways, leading to different products. Here, we compare the hydroboration-oxidation and acid-catalyzed hydration reactions.
Hydroboration-Oxidation: A Concerted and Regioselective Approach
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. The first step, hydroboration, involves the concerted addition of a borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), to the alkene. This step is highly regioselective, with the boron atom adding to the less sterically hindered carbon of the double bond.
Table 1: Relative Rates of Hydroboration of Substituted Styrenes with 9-BBN
| Substituent on Styrene | Relative Rate |
| p-OCH₃ | 2.95 |
| p-CH₃ | 1.51 |
| H (Styrene) | 1.00 |
| p-F | 0.89 |
| p-Cl | 0.69 |
| m-Cl | 0.63 |
| m-NO₂ | 0.60 |
Data adapted from a study on the hydroboration of substituted styrenes.
The kinetics of hydroboration of terminal olefins with dimeric dialkylboranes have been shown to follow a three-halves-order mechanism: first-order with respect to the olefin and one-half-order with respect to the borane dimer[1][2]. This is attributed to the dissociation of the borane dimer into a monomer, which is the active hydroborating agent.
Acid-Catalyzed Hydration: A Stepwise, Carbocation-Mediated Pathway
Acid-catalyzed hydration is a classic electrophilic addition reaction that follows Markovnikov's rule, leading to the formation of the more substituted alcohol. The reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. The rate-determining step is the initial protonation of the alkene to form the most stable carbocation[3][4].
Due to the formation of a benzylic carbocation stabilized by the dimethylphenyl group, this compound is expected to undergo acid-catalyzed hydration readily. However, specific rate constants for this substrate are not widely reported. The rate of this reaction is highly dependent on the stability of the carbocation intermediate and the concentration of the acid catalyst.
Table 2: Qualitative Comparison of Kinetic and Mechanistic Features
| Feature | Hydroboration-Oxidation | Acid-Catalyzed Hydration |
| Mechanism | Concerted, four-centered transition state | Stepwise, via carbocation intermediate |
| Rate-Determining Step | Addition of borane to the alkene | Protonation of the alkene |
| Regioselectivity | Anti-Markovnikov | Markovnikov |
| Stereoselectivity | Syn-addition | Non-stereoselective (mixture of syn and anti) |
| Rearrangements | No | Possible carbocation rearrangements |
Visualizing the Reaction Pathways
The distinct mechanisms of these two reactions can be visualized as follows:
Experimental Protocols
Detailed experimental protocols are essential for reproducible kinetic studies. Below are generalized procedures for the hydroboration-oxidation and acid-catalyzed hydration of this compound.
General Experimental Workflow for Kinetic Analysis
Protocol 1: Hydroboration-Oxidation of this compound
This procedure is adapted from the hydroboration of 1-octene and 4-phenyl-1-butene[5][6][7].
-
Reaction Setup: A dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar is charged with a solution of this compound in anhydrous tetrahydrofuran (THF). The flask is cooled to 0 °C in an ice bath.
-
Hydroboration: A solution of 9-BBN in THF is added dropwise to the stirred alkene solution. The reaction mixture is stirred at 0 °C for a specified time, with aliquots taken periodically for analysis.
-
Oxidation: The reaction is quenched by the slow addition of water, followed by aqueous sodium hydroxide. A 30% solution of hydrogen peroxide is then added dropwise, maintaining the temperature below 40 °C.
-
Workup and Analysis: The reaction mixture is stirred at room temperature for several hours. The layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The product distribution and conversion are determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Acid-Catalyzed Hydration of this compound
This is a general procedure for the acid-catalyzed hydration of an alkene[3][8].
-
Reaction Setup: A round-bottom flask is charged with a mixture of this compound and a suitable solvent (e.g., a mixture of water and THF or acetone to ensure miscibility).
-
Reaction Initiation: A catalytic amount of a strong acid, such as sulfuric acid or perchloric acid, is added to the mixture. The reaction is stirred at a constant temperature.
-
Monitoring the Reaction: Aliquots are withdrawn at regular intervals and neutralized with a base (e.g., sodium bicarbonate solution) to quench the reaction.
-
Analysis: The organic components are extracted into a suitable solvent (e.g., diethyl ether). The extracts are then analyzed by GC or NMR to determine the concentration of the reactant and product over time, from which the reaction rate can be determined.
Conclusion
The choice between hydroboration-oxidation and acid-catalyzed hydration for the transformation of this compound depends on the desired product. Hydroboration offers a predictable route to the terminal alcohol (anti-Markovnikov product) via a concerted mechanism that avoids skeletal rearrangements. In contrast, acid-catalyzed hydration yields the more substituted, benzylic alcohol (Markovnikov product) through a carbocation intermediate, which may be susceptible to rearrangements. The kinetic profiles of these reactions are fundamentally different, with hydroboration exhibiting a more complex dependence on the borane reagent concentration and acid-catalyzed hydration being primarily dependent on the stability of the carbocation intermediate. This guide provides a framework for understanding and comparing these important synthetic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and mechanism of hydroboration of oct-1-and-4-ene by dimeric dialkylboranes [erepository.mku.ac.ke]
- 3. 3.2.2 – Hydration of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. repository.rit.edu [repository.rit.edu]
- 6. google.com [google.com]
- 7. youtube.com [youtube.com]
- 8. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
Spectroscopic comparison between 4-(2,4-Dimethylphenyl)-1-butene and its isomers
A Spectroscopic Comparison of 4-(2,4-Dimethylphenyl)-1-butene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison between this compound and two of its structural isomers: 1-(2,4-Dimethylphenyl)-2-butene and (2,4-Dimethylphenyl)cyclobutane. The objective is to delineate the distinguishing spectroscopic features arising from the different positioning of the double bond and the presence of a cyclic alkyl structure, aiding in the identification and characterization of these compounds. The comparison is based on predicted and characteristic values from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Isomeric Structures
The relationship between the parent compound and its selected isomers is illustrated below. All compounds share the molecular formula C₁₂H₁₆.
¹H NMR Spectroscopy Comparison
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The key differences between the isomers are expected in the chemical shifts and splitting patterns of the protons on the four-carbon side chain.
| Proton Environment | This compound (Predicted) | 1-(2,4-Dimethylphenyl)-2-butene (Predicted) | (2,4-Dimethylphenyl)cyclobutane (Predicted) |
| Aromatic Protons | ~6.9-7.1 ppm (m, 3H) | ~6.9-7.1 ppm (m, 3H) | ~6.9-7.1 ppm (m, 3H) |
| Methyl Protons (Aromatic) | ~2.2-2.3 ppm (s, 6H) | ~2.2-2.3 ppm (s, 6H) | ~2.2-2.3 ppm (s, 6H) |
| Vinylic Protons | ~5.7-5.9 ppm (m, 1H, -CH=), ~4.9-5.1 ppm (m, 2H, =CH₂) | ~5.3-5.5 ppm (m, 2H, -CH=CH-) | N/A |
| Allylic/Benzylic Protons | ~2.2-2.4 ppm (m, 2H) | ~3.2-3.4 ppm (d, 2H) | N/A |
| Cyclobutyl Protons | N/A | N/A | ~1.8-2.4 ppm (m, 7H) |
| Other Aliphatic Protons | ~2.6-2.8 ppm (t, 2H) | ~1.6-1.7 ppm (d, 3H) | N/A |
¹³C NMR Spectroscopy Comparison
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The number of unique carbon signals and their chemical shifts, particularly for the side chain, will be distinguishing features.
| Carbon Environment | This compound (Predicted) | 1-(2,4-Dimethylphenyl)-2-butene (Predicted) | (2,4-Dimethylphenyl)cyclobutane (Predicted) |
| Aromatic Carbons (Substituted) | ~135-140 ppm (3C) | ~135-140 ppm (3C) | ~140-145 ppm (3C) |
| Aromatic Carbons (Unsubstituted) | ~126-132 ppm (3C) | ~126-132 ppm (3C) | ~126-130 ppm (3C) |
| Methyl Carbons (Aromatic) | ~19-21 ppm (2C) | ~19-21 ppm (2C) | ~19-21 ppm (2C) |
| Vinylic Carbons | ~138 ppm (-CH=), ~115 ppm (=CH₂) | ~125-130 ppm (-CH=CH-) | N/A |
| Allylic/Benzylic Carbon | ~36 ppm | ~35 ppm | N/A |
| Cyclobutyl Carbons | N/A | N/A | ~20-35 ppm (4C) |
| Other Aliphatic Carbons | ~34 ppm | ~18 ppm | N/A |
Infrared (IR) Spectroscopy Comparison
Infrared (IR) spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. The most significant differences will be observed in the C=C and =C-H stretching and bending regions for the butene isomers, and the characteristic ring vibrations for the cyclobutane isomer.
| Vibrational Mode | This compound (Predicted, cm⁻¹) | 1-(2,4-Dimethylphenyl)-2-butene (Predicted, cm⁻¹) | (2,4-Dimethylphenyl)cyclobutane (Predicted, cm⁻¹) |
| Aromatic C-H Stretch | ~3010-3070 | ~3010-3070 | ~3010-3070 |
| Aliphatic C-H Stretch | ~2850-2960 | ~2850-2960 | ~2850-2960 |
| Vinylic =C-H Stretch | ~3080-3095 | ~3010-3040 | N/A |
| Aromatic C=C Stretch | ~1615, 1500, 1450 | ~1615, 1500, 1450 | ~1615, 1500, 1450 |
| Alkenyl C=C Stretch | ~1640 (medium) | ~1665 (weak to medium) | N/A |
| =C-H Bend (Out-of-plane) | ~910, 990 (strong) | ~965 (strong, for trans) or ~675-730 (for cis) | N/A |
| Cyclobutane Ring Vibrations | N/A | N/A | ~850-1000 (ring deformation) |
Mass Spectrometry Comparison
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The isomers will have the same molecular ion peak (m/z = 160), but their fragmentation patterns are expected to differ based on the stability of the resulting fragments.
| Fragmentation Pathway | This compound (Predicted) | 1-(2,4-Dimethylphenyl)-2-butene (Predicted) | (2,4-Dimethylphenyl)cyclobutane (Predicted) |
| Molecular Ion (M⁺) | m/z 160 | m/z 160 | m/z 160 |
| Benzylic/Allylic Cleavage | m/z 119 (loss of C₃H₅) | m/z 119 (loss of C₃H₅) or m/z 145 (loss of CH₃) | m/z 119 (loss of C₃H₅) |
| Tropylium Ion | m/z 91 | m/z 91 | m/z 91 |
| McLafferty Rearrangement | m/z 120 | Possible, but less favored | N/A |
| Ring Opening/Fragmentation | N/A | N/A | Loss of ethene (m/z 28) or propene (m/z 42) from the molecular ion or fragment ions. |
Experimental Protocols
The following are general protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved and free of any particulate matter.
-
Instrument Setup: The NMR spectrometer is tuned to the specific nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used in ¹³C NMR to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Background Spectrum: A background spectrum of the empty sample holder (or the salt plates) is recorded.
-
Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation at different wavenumbers.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for separation of mixtures and analysis of pure components.
-
Ionization: The sample molecules are ionized, commonly by electron impact (EI). In EI, a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M⁺).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Disclaimer: The spectroscopic data presented in the tables are based on characteristic chemical shifts and fragmentation patterns for the respective functional groups and structural motifs. Actual experimental values may vary depending on the specific experimental conditions.
Performance evaluation of polymers derived from 4-(2,4-Dimethylphenyl)-1-butene
A detailed guide for researchers, scientists, and drug development professionals on the performance characteristics of polymers derived from substituted styrene monomers, offering a comparative analysis against conventional polystyrene. This guide focuses on poly(vinyltoluene), poly(p-methylstyrene), and poly(4-t-butylstyrene) as viable alternatives, presenting key experimental data and protocols to inform material selection for advanced applications.
Comparative Performance Data
The selection of a polymer for a specific application is a multi-faceted decision guided by a range of performance indicators. The following tables summarize the key physical, mechanical, and thermal properties of poly(vinyltoluene), poly(p-methylstyrene), and poly(4-t-butylstyrene), with general-purpose polystyrene included as a baseline for comparison.
Table 1: Physical Properties of Substituted Styrenic Polymers
| Property | Polystyrene (General Purpose) | Poly(vinyltoluene) | Poly(p-methylstyrene) | Poly(4-t-butylstyrene) |
| Density (g/cm³ at 25°C) | 1.05[1] | ~1.03 | 1.04[2] | ~0.99 |
| Refractive Index | ~1.59[1][3] | ~1.58 | Data Not Available | Data Not Available |
| Water Absorption, 24 hrs (%) | ~0.02[1] | Data Not Available | Data Not Available | Data Not Available |
Table 2: Mechanical Properties of Substituted Styrenic Polymers
| Property | Polystyrene (General Purpose) | Poly(vinyltoluene) | Poly(p-methylstyrene) | Poly(4-t-butylstyrene) |
| Tensile Strength (MPa) | 40 - 50 | Data Not Available | Data Not Available | Data Not Available |
| Flexural Strength (MPa) | ~70[4] | Data Not Available | Data Not Available | Data Not Available |
| Flexural Modulus (GPa) | ~2.5[4] | Data Not Available | Data Not Available | Data Not Available |
| Hardness (Rockwell/Shore) | M70 / D85 | Data Not Available | Data Not Available | Data Not Available |
Table 3: Thermal Properties of Substituted Styrenic Polymers
| Property | Polystyrene (General Purpose) | Poly(vinyltoluene) | Poly(p-methylstyrene) | Poly(4-t-butylstyrene) |
| Glass Transition Temp. (Tg) (°C) | ~100[5][6] | ~97 | 106[2] | 130 - 144[7][8] |
| Heat Deflection Temp. (°C) | 66 - 99[1] | Data Not Available | Data Not Available | Data Not Available |
| Thermal Decomposition Onset (°C) | ~275 | Data Not Available | Varies with heating rate | > 300 |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate and reproducible evaluation of polymer properties. Below are the protocols for key experiments cited in this guide.
Water Absorption (ASTM D570)
Objective: To determine the relative rate of water absorption by plastics when immersed in water.
Methodology:
-
Dry the test specimens (typically 2-inch diameter disks, 0.125" thick) in an oven at a specified temperature and duration.
-
Cool the specimens in a desiccator and weigh them immediately upon cooling to get the initial conditioned weight.
-
Immerse the specimens in distilled water at a controlled temperature (e.g., 23°C) for a specified period (e.g., 24 hours).
-
Remove the specimens, pat them dry with a lint-free cloth, and re-weigh to obtain the wet weight.
-
The percentage increase in weight is calculated as: % Water Absorption = [(Wet Weight - Conditioned Weight) / Conditioned Weight] x 100
Thermal Analysis
Objective: To characterize the thermal stability and transitions of the polymers.
-
Thermogravimetric Analysis (TGA):
-
A small sample of the polymer (typically 5-10 mg) is placed in a TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
The weight loss of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition is identified as the temperature at which significant weight loss begins.
-
-
Differential Scanning Calorimetry (DSC):
-
A small, weighed sample is placed in a DSC pan, with an empty reference pan.
-
The sample and reference are heated at a controlled rate (e.g., 10°C/min).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The glass transition temperature (Tg) is observed as a step change in the heat flow curve.[9][10]
-
Mechanical Testing
Objective: To determine the mechanical performance of the polymers under different types of loading.
-
Tensile Strength (ASTM D638):
-
Dog-bone shaped specimens are prepared according to the standard.
-
The specimen is placed in the grips of a universal testing machine.
-
A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.
-
The stress and strain are recorded throughout the test to determine the ultimate tensile strength.
-
-
Flexural Properties (ASTM D790):
-
Rectangular bar specimens are placed on two supports.[4]
-
A load is applied to the center of the specimen at a specified rate.[4]
-
The load and deflection are measured until the specimen breaks or reaches a specified strain.
-
Flexural strength and flexural modulus are calculated from the stress-strain data.[4]
-
Visualizing Polymer Evaluation Workflow
The selection and evaluation of a polymer for a specific application can be represented as a logical workflow. The following diagram illustrates a typical process from monomer synthesis to final performance characterization.
Caption: Workflow for Polymer Synthesis and Performance Evaluation.
Conclusion
The substitution of methyl and t-butyl groups on the phenyl ring of styrene leads to polymers with distinct thermal and physical properties compared to standard polystyrene. Notably, the glass transition temperature increases with the bulkiness of the substituent, from polystyrene (~100°C) to poly(p-methylstyrene) (106°C) and significantly to poly(4-t-butylstyrene) (up to 144°C). This enhancement in thermal resistance can be advantageous in applications requiring dimensional stability at elevated temperatures. While a comprehensive mechanical property dataset is not fully available in the literature for all the compared polymers, the provided data and experimental protocols serve as a foundational guide for researchers to conduct their own comparative studies. The logical workflow presented can further aid in the systematic evaluation of novel polymers, such as poly[this compound], for specialized applications in drug development and other scientific fields where material performance is critical.
References
- 1. Polystyrene | 9003-53-6 [chemicalbook.com]
- 2. ポリ(4-メチルスチレン) average Mw ~72,000 by GPC, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. Polystyrene - Wikipedia [en.wikipedia.org]
- 4. Flexural Strength Testing of Plastics [matweb.com]
- 5. protolabs.com [protolabs.com]
- 6. fictiv.com [fictiv.com]
- 7. researchgate.net [researchgate.net]
- 8. experts.umn.edu [experts.umn.edu]
- 9. specialchem.com [specialchem.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-(2,4-Dimethylphenyl)-1-butene
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(2,4-Dimethylphenyl)-1-butene, a flammable aromatic hydrocarbon. Adherence to these protocols is critical for operational safety and environmental responsibility.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate care. This compound is a flammable liquid and its vapors may form explosive mixtures with air.[1][2] Inhalation of high concentrations of vapors may cause symptoms like headache, dizziness, and nausea.[1] Skin and eye irritation can also occur.[1][3]
Key safety measures include:
-
Ventilation: Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood to prevent the buildup of flammable vapors.[4][5]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks from electrical equipment.[4][5][6] Use only non-sparking tools and explosion-proof equipment when handling this substance.[2][3][4]
-
Grounding: To prevent static electricity discharge, which can ignite vapors, ensure that all metal containers and equipment are properly grounded.[2][3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE to prevent skin and eye contact.[2][6][7]
Personal Protective Equipment (PPE) Summary
The following table summarizes the essential personal protective equipment required when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) are necessary to prevent skin contact.[2][7] Always check the glove manufacturer's compatibility chart. |
| Body Protection | A flame-resistant lab coat or, at a minimum, a 100% cotton lab coat must be worn over clothing that covers the legs.[4][7] Avoid synthetic materials that can melt if ignited.[4] |
| Footwear | Closed-toe shoes are mandatory in the laboratory.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[8]
1. Waste Collection:
- Designate a specific, properly labeled, and sealed container for the collection of flammable liquid waste.[5][8][9]
- The container should be made of a material compatible with aromatic hydrocarbons.
- Ensure the waste container is clearly labeled as "Hazardous Waste," "Flammable Liquid," and lists the chemical constituents, including "this compound".[5][9]
- Do not mix this waste with incompatible materials, such as oxidizing agents.[5][10]
2. Waste Storage:
- Store the sealed waste container in a designated satellite accumulation area.[10]
- The storage location must be a cool, dry, and well-ventilated area, away from heat and ignition sources.[5]
- Store flammable liquid waste in a dedicated, approved flammable storage cabinet.[5][6]
- Ensure secondary containment is used for liquid waste containers to prevent the spread of potential leaks.[8]
3. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Follow all institutional, local, state, and federal regulations for the disposal of hazardous waste.[11][12]
- Complete all necessary paperwork, such as a hazardous waste manifest, to ensure proper tracking from generation to final disposal.[12]
Spill Response and Cleanup
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
1. Initial Response:
- Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[13]
- If there is a fire or significant risk of ignition, activate the fire alarm and evacuate the building.[13]
- Remove all ignition sources.[3]
2. Spill Containment and Cleanup:
- For small spills, if you are trained and it is safe to do so, contain the spill using an absorbent material suitable for flammable liquids, such as spill pillows or pads.[14] Avoid using combustible materials like paper towels.
- Apply the absorbent material around the spill to prevent it from spreading, then cover the remainder of the spill.[13]
- Use non-sparking tools to carefully collect the absorbed material.[3]
3. Waste Disposal from Spill:
- Place the used absorbent material and any contaminated items into a heavy-duty, sealable plastic bag or a designated container for hazardous waste.[14]
- Label the container as hazardous waste, indicating the spilled chemical.
- Dispose of the spill cleanup waste through your institution's hazardous waste program.[13]
4. Decontamination:
- Clean the spill area with soap and water.[13]
- Ensure the area is well-ventilated to allow any remaining vapors to dissipate.[14]
// Node Definitions
start [label="Start: Need to Dispose of\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
ppe [label="Wear Appropriate PPE:\n- Safety Goggles\n- Nitrile Gloves\n- Flame-Resistant Lab Coat", fillcolor="#FBBC05", fontcolor="#202124"];
collect [label="Collect Waste in a\nLabeled, Sealed Container", fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_incompatible [label="Is the waste mixed with\nincompatible materials (e.g., oxidizers)?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
segregate [label="Segregate from\nIncompatible Waste", fillcolor="#FBBC05", fontcolor="#202124"];
storage [label="Store in a Flammable\nStorage Cabinet", fillcolor="#4285F4", fontcolor="#FFFFFF"];
contact_ehs [label="Contact EHS or Licensed\nWaste Contractor for Pickup", fillcolor="#34A853", fontcolor="#FFFFFF"];
documentation [label="Complete Hazardous\nWaste Manifest", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End: Proper Disposal", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> ppe;
ppe -> collect;
collect -> check_incompatible;
check_incompatible -> storage [label="No"];
check_incompatible -> segregate [label="Yes"];
segregate -> storage;
storage -> contact_ehs;
contact_ehs -> documentation;
documentation -> end;
}
Caption: Disposal workflow for this compound.
References
- 1. spillpro.com.au [spillpro.com.au]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. ecospill.com.au [ecospill.com.au]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. youtube.com [youtube.com]
- 12. epa.gov [epa.gov]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. Guide for Chemical Spill Response - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
